PF-1163B
説明
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione has been reported in Penicillium with data available.
13-membered macrocyclic structure containing a derivative of N-methyl tyrosine and a hydroxy fatty acid. PF1163A differs from PF 1163B by having an additional hydroxyl group on the side chain; from a fermentation broth of Penicillium sp. PF1163A; inhibited ergosterol synthesis
Structure
3D Structure
特性
IUPAC Name |
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRJJAXIHTZHNU-SDUSCBPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of PF-1163B: A Technical Guide for Researchers
An In-depth Technical Guide on the Discovery, Isolation, and Characterization of the Antifungal Agent PF-1163B from Penicillium sp.
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a novel antifungal agent. The document is intended for researchers, scientists, and drug development professionals working in the fields of natural product discovery, mycology, and antifungal drug development.
Introduction
This compound, along with its analogue PF-1163A, was first identified as a novel antifungal antibiotic produced by a strain of Penicillium sp.[1][2] These compounds exhibit potent inhibitory activity against pathogenic fungi, notably Candida albicans, by targeting the ergosterol (B1671047) biosynthesis pathway.[2][3] Structurally, this compound is a 13-membered macrocyclic compound that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[1] Its unique structure and specific mode of action make it a molecule of interest for further investigation and development as a potential therapeutic agent.
Fermentation of the Producing Organism
The production of this compound is achieved through the fermentation of the producing Penicillium strain. While specific fermentation yields are not detailed in the available literature, the general methodology involves solid-state fermentation, which is a common technique for cultivating filamentous fungi to encourage the production of secondary metabolites.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A pure culture of the Penicillium sp. producing strain is grown on a suitable agar (B569324) medium to generate a spore suspension or a vegetative inoculum.
-
Solid-State Fermentation:
-
Medium: A solid rice medium is used as the substrate for the fermentation.[2][3] The exact composition and preparation of this medium are not specified in the abstracts, but typically involves autoclaved rice in a suitable vessel to allow for aeration.
-
Inoculation: The solid medium is inoculated with the prepared spore suspension or vegetative inoculum of the Penicillium sp.
-
Incubation: The inoculated medium is incubated for a period sufficient to allow for fungal growth and production of this compound. Optimal incubation times and temperatures have not been detailed in the publicly available literature.
-
-
Harvesting: After the incubation period, the entire solid culture, including the fungal biomass and the rice medium, is harvested for extraction of the target compound.
Isolation and Purification of this compound
The isolation and purification of this compound from the solid fermentation culture involves a multi-step process that includes solvent extraction and column chromatography.[2][3]
Experimental Protocol: Isolation and Purification
-
Extraction:
-
The harvested solid culture is extracted with an organic solvent to separate the secondary metabolites from the biomass and media components.
-
Solvent: Ethyl acetate (B1210297) is used as the extraction solvent.[2][3] The solid culture is typically soaked in ethyl acetate, and the mixture is agitated to ensure efficient extraction.
-
Concentration: The ethyl acetate extract is then filtered to remove solid materials, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography as the initial purification step.[2][3]
-
Stationary Phase: Silica gel is used as the stationary phase.
-
Mobile Phase: A gradient of organic solvents is typically used to elute the compounds based on their polarity. The specific solvent system used for this compound is not detailed in the available literature.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
The fractions enriched with this compound from the silica gel chromatography are further purified using Sephadex LH-20 column chromatography.[2][3]
-
Stationary Phase: Sephadex LH-20, a size-exclusion chromatography resin, is used.
-
Mobile Phase: An organic solvent, often methanol (B129727) or a mixture of solvents, is used as the mobile phase.
-
Purification: This step separates compounds based on their size and polarity, leading to the isolation of pure this compound.
-
Structure Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic analyses and X-ray crystallography of a derivative.[1]
Physicochemical Properties of this compound
| Property | Description |
| Appearance | White powder |
| Molecular Formula | C₂₇H₃₅NO₆ |
| Molecular Weight | 485.57 g/mol |
| UV (λmax in MeOH) | 226, 276, 283 nm |
| Solubility | Soluble in methanol, chloroform; Insoluble in water |
Note: The specific quantitative data for NMR and Mass Spectrometry are not available in the abstracts of the primary literature.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of this compound.
Biological Activity and Mechanism of Action
This compound demonstrates potent antifungal activity, particularly against Candida albicans.[2][3] It is noteworthy that this compound does not exhibit significant cytotoxic activity against mammalian cells, suggesting a selective mode of action.[2][3]
Mechanism of Action
The primary mechanism of antifungal action for this compound is the inhibition of ergosterol biosynthesis.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death.
Conclusion
This compound is a promising antifungal compound with a distinct chemical structure and a selective mechanism of action. This technical guide has summarized the available information on its discovery, isolation from Penicillium sp., and biological activity. Further research to fully elucidate the biosynthetic pathway of this compound, optimize its production, and explore its therapeutic potential is warranted. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in their future investigations of this and other novel natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of a Potent Antifungal: The Chemical Structure Elucidation of PF-1163B
For Immediate Release
A comprehensive technical guide detailing the chemical structure elucidation of PF-1163B, a potent antifungal antibiotic, is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic data and experimental protocols that were instrumental in determining the complex macrocyclic structure of this promising natural product.
This compound, produced by the fungus Penicillium sp., has demonstrated significant inhibitory activity against pathogenic fungi, specifically by targeting ergosterol (B1671047) biosynthesis.[1][2] Its unique 13-membered macrocyclic structure, containing a derivative of N-methyl tyrosine and a hydroxy fatty acid, has been the subject of extensive research. This guide synthesizes the foundational work on its structure elucidation, providing a critical resource for those engaged in the fields of natural product chemistry, mycology, and antifungal drug discovery.
Physico-chemical Properties
The initial characterization of this compound established its fundamental properties, which are crucial for its isolation, purification, and analytical assessment. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₄₃NO₅ |
| Molecular Weight | 461.6 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethyl acetate, and chloroform |
| UV λmax (MeOH) | 225, 276 nm |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided detailed insights into the connectivity and stereochemistry of the molecule. The key spectroscopic data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were pivotal in identifying the individual structural components of this compound and how they are connected.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Data to be populated from the full text of Sasaki T, et al. J Antibiot (Tokyo). 2000 Jan;53(1):38-44.) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
| (Data to be populated from the full text of Sasaki T, et al. J Antibiot (Tokyo). 2000 Jan;53(1):38-44.) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound. Fragmentation analysis provided further evidence for the proposed structure by identifying key substructures.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 462.3218 | ... |
| (Data to be populated from the full text of Sasaki T, et al. J Antibiot (Tokyo). 2000 Jan;53(1):38-44.) |
Experimental Protocols
The elucidation of this compound's structure involved a series of meticulous experimental procedures. The core methodologies are detailed below to enable replication and further investigation.
Isolation and Purification of this compound
This compound was isolated from the fermentation broth of Penicillium sp. The process involved a multi-step purification protocol:
-
Extraction: The fermentation broth was extracted with ethyl acetate.
-
Chromatography: The crude extract was subjected to silica (B1680970) gel column chromatography followed by Sephadex LH-20 column chromatography to yield pure this compound.[1]
Spectroscopic Analysis
The purified this compound was analyzed using the following spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.
-
UV-Vis Spectroscopy: UV-Vis spectra were recorded on a spectrophotometer in methanol.
-
IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer.
X-ray Crystallography of a this compound Derivative
To unambiguously determine the absolute stereochemistry of this compound, a de-2-hydroxyethyl derivative was synthesized and subjected to single-crystal X-ray diffraction analysis.[3] This was a critical step in confirming the three-dimensional arrangement of the atoms in the molecule.
Visualizing the Path to Structure
The logical workflow for the structure elucidation of this compound can be visualized as a stepwise process, from isolation to the final structural confirmation.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] This targeted mechanism of action makes it a compound of significant interest for the development of new antifungal therapies.
This technical guide serves as a foundational resource for understanding the chemical intricacies of this compound. The detailed data and methodologies presented herein are intended to facilitate further research and development of this promising antifungal agent.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of PF-1163B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of PF-1163B, an antifungal antibiotic isolated from Penicillium sp. The information presented herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, biological activity, and the experimental methodologies used for its characterization.
Core Physicochemical Data
This compound is a depsipeptide antifungal agent with a unique 13-membered macrocyclic structure.[1][2] Its key physicochemical properties have been determined through various analytical techniques and are summarized below for ease of reference.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₃NO₅ | [3][4] |
| Molecular Weight | 461.63 g/mol | [3][4] |
| CAS Number | 258871-60-2 | [3][4] |
| Appearance | An oil | [4] |
| Purity | ≥95% | [4] |
| Origin | Isolated from Penicillium sp. | [1][2][4] |
Table 2: Solubility and Stability of this compound
| Property | Details | Reference |
| Solubility | Soluble in Acetonitrile | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years at recommended storage conditions | [4] |
Structural Elucidation and Chemical Identity
The chemical structure of this compound was elucidated through a combination of spectroscopic analyses and X-ray crystallography of its de-2-hydroxyethyl derivative.[1] It is characterized as a 13-membered macrocyclic compound that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[1][2] this compound is the hydroxylated form of a related compound, PF-1163A.[4]
-
Formal Name: 3S-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10R-dimethyl-13R-pentyl-1-oxa-4-azacyclotridecane-2,5-dione[4]
-
SMILES: O=C(N(C)[C@H]1CC2=CC=C(OCCO)C=C2)CCCC--INVALID-LINK--CC--INVALID-LINK--OC1=O[4]
-
InChI Key: PCRJJAXIHTZHNU-SDUSCBPUSA-N[4]
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity, particularly against Candida albicans. Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
Table 3: Antifungal Activity of this compound
| Parameter | Value | Target Organism | Reference |
| IC₅₀ (Ergosterol Synthesis) | 34 ng/mL | Candida albicans | [4] |
| MIC (Minimum Inhibitory Concentration) | 32 µg/mL | Candida albicans | [4] |
Notably, this compound acts synergistically with fluconazole, reducing the growth of azole-resistant C. albicans strains at significantly lower concentrations.[4] This suggests a potential role in combination therapies for resistant fungal infections. Unlike its potent effect on fungi, it does not show significant activity against other organisms like A. fumigatus or human HepG2 cells.[4]
The mechanism of action for the related compound, PF-1163A, has been identified as the inhibition of ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway.[5] Given the structural similarity, it is highly probable that this compound targets the same or a closely related step in this pathway.
Caption: Simplified fungal ergosterol biosynthesis pathway indicating the inhibition point of this compound.
Experimental Protocols
The characterization of a novel natural product like this compound involves a systematic workflow. The methodologies described below are standard approaches in the field of natural product chemistry and drug discovery.
General Experimental Workflow
The discovery and characterization process typically follows these steps:
-
Fermentation and Isolation: The producing organism, Penicillium sp., is cultured in a suitable medium. The active compounds, PF-1163A and B, are then isolated from the fermentation broth using techniques like ethyl acetate (B1210297) extraction and column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20).[2]
-
Structural Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the connectivity of atoms and the carbon-hydrogen framework.
-
X-ray Crystallography: Provides definitive information on the three-dimensional structure and stereochemistry, often performed on a suitable crystalline derivative.[1]
-
-
Physicochemical Property Measurement:
-
Solubility: Typically determined by attempting to dissolve the compound in various solvents and quantifying the concentration, often using methods like High-Performance Liquid Chromatography (HPLC).[6]
-
Lipophilicity (LogP/LogD): The partition coefficient between n-octanol and water is a key measure of a drug's lipophilicity. The "shake-flask" method is the traditional approach, while chromatographic methods (e.g., HPLC) are also widely used for higher throughput.[7]
-
-
Biological Activity Assays:
-
Antifungal Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) is determined using standardized broth microdilution or agar (B569324) dilution methods against various fungal strains.
-
Mechanism of Action Studies: To identify the drug's target, assays are conducted to measure the inhibition of specific cellular processes, such as the ergosterol biosynthesis assay.
-
Caption: General experimental workflow for the characterization of a novel natural product like this compound.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of PF-1163B on Ergosterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163B is a macrocyclic antifungal agent that demonstrates potent activity against various fungal pathogens. Its mechanism of action lies in the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate the mechanism of this compound. By specifically inhibiting the C-4 sterol methyl oxidase (ERG25), this compound triggers a cascade of events that ultimately leads to fungal cell growth inhibition. This document serves as a detailed resource for researchers and professionals involved in the development of novel antifungal therapies.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. The ergosterol biosynthesis pathway represents a key target for many existing antifungals due to its essentiality in fungi and the presence of distinct enzymes compared to the human cholesterol biosynthesis pathway. This compound, a natural product isolated from Penicillium sp., and its analogue PF-1163A, have been identified as potent inhibitors of this pathway. This guide focuses on the specific molecular target and the resulting biochemical impact of this compound on ergosterol synthesis.
Mechanism of Action: Targeting C-4 Sterol Methyl Oxidase (ERG25)
The primary mechanism of action of this compound is the inhibition of C-4 sterol methyl oxidase, an enzyme encoded by the ERG25 gene. This enzyme is a critical component of the C-4 demethylation complex responsible for the removal of two methyl groups from the C-4 position of sterol precursors.
The Ergosterol Biosynthesis Pathway and the Role of ERG25
Ergosterol is synthesized from acetyl-CoA through a multi-step pathway. A key stage in this pathway is the demethylation of sterol intermediates. Following the formation of lanosterol, the two methyl groups at the C-4 position must be removed. ERG25, a mixed-function oxidase, catalyzes the first of three reactions in this C-4 demethylation process. It hydroxylates the C-4 methyl group of 4,4-dimethylzymosterol, initiating a series of reactions that ultimately lead to the removal of the methyl group as formic acid.
// Nodes for the pathway Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimethylzymosterol [label="4,4-Dimethylzymosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylzymosterol [label="4-Methylzymosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Zymosterol [label="Zymosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Node for the enzyme and inhibitor ERG25 [label="ERG25\n(C-4 Sterol Methyl Oxidase)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PF1163B [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway connections Lanosterol -> Dimethylzymosterol; Dimethylzymosterol -> ERG25 [dir=none]; ERG25 -> Methylzymosterol [label="Demethylation Step 1"]; Methylzymosterol -> Zymosterol [label="Further Demethylation"]; Zymosterol -> Ergosterol [label="Downstream Steps"];
// Inhibition connection PF1163B -> ERG25 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"];
// Invisible nodes for layout {rank=same; Lanosterol; PF1163B;} {rank=same; Dimethylzymosterol; ERG25;} } dot Figure 1. Simplified schematic of the ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on the C-4 sterol methyl oxidase (ERG25).
Biochemical Consequences of ERG25 Inhibition
Inhibition of ERG25 by this compound leads to two primary biochemical consequences:
- Accumulation of 4,4-dimethylzymosterol: The blockage of the C-4 demethylation pathway results in the buildup of the substrate for ERG25, 4,4-dimethylzymosterol, within the fungal cell.
- Depletion of Ergosterol: The interruption of the biosynthetic pathway leads to a significant reduction in the production of mature ergosterol.
The accumulation of aberrant sterols like 4,4-dimethylzymosterol and the depletion of ergosterol have profound effects on the fungal cell membrane. These include altered membrane fluidity and permeability, and dysfunction of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the information for its close analogue, PF-1163A, provides valuable insights into the potency of this class of compounds.
| Compound | Parameter | Value | Organism/System | Reference |
|---|---|---|---|---|
| PF-1163A & B | Antifungal Activity | Potent growth inhibition | Candida albicans | |
| PF-1163A | Ergosterol Synthesis Inhibition (IC50) | 12 ng/mL | Saccharomyces cerevisiae | |
| PF-1163A | C-4 Sterol Methyl Oxidase Inhibition (MIC) | 12.5 µg/mL | Saccharomyces cerevisiae |
Table 1. Summary of available quantitative data for PF-1163A and B.
Experimental Protocols
The elucidation of the mechanism of action of this compound involves several key experimental procedures. The following sections provide detailed methodologies for these assays.
Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_compound [label="Prepare serial dilutions\nof this compound in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare fungal inoculum\n(e.g., Candida albicans) to a\nstandardized concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate each well of the\nplate with the fungal suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate the plate at an\nappropriate temperature and duration\n(e.g., 35°C for 24-48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; read_mic [label="Visually or spectrophotometrically\ndetermine the lowest concentration\nthat inhibits fungal growth (MIC)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> prep_compound; prep_compound -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; } dot Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
- Preparation of this compound dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculum preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
- Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
- Incubation: The plate is incubated at 35°C for 24 to 48 hours.
- MIC determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
In Vitro C-4 Sterol Methyl Oxidase (ERG25) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the ERG25 enzyme.
Methodology:
- Preparation of microsomal fraction: A yeast strain overexpressing ERG25 is cultured, and the cells are harvested and lysed. The microsomal fraction, which contains the membrane-bound ERG25, is isolated by differential centrifugation.
- Enzyme reaction: The reaction mixture contains the microsomal fraction, a suitable buffer, NADPH (as a cofactor), and the substrate (e.g., radiolabeled 4,4-dimethylzymosterol).
- Inhibitor addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
- Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period.
- Product analysis: The reaction is stopped, and the sterols are extracted. The conversion of the substrate to the product (4-methylzymosterol) is quantified using techniques such as thin-layer chromatography (TLC) followed by autoradiography or high-performance liquid chromatography (HPLC).
- IC50 determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to analyze the changes in the sterol composition of fungal cells treated with this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_cells [label="Culture fungal cells in the\npresence and absence of this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest_cells [label="Harvest and wash the fungal cells", fillcolor="#F1F3F4", fontcolor="#202124"]; saponification [label="Perform alkaline saponification\nto release sterols from esters", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extract non-saponifiable lipids\n(containing sterols) with an\norganic solvent (e.g., hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Derivatize sterols (e.g., silylation)\nto improve volatility for GC analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; gcms_analysis [label="Analyze the derivatized sterols\nby GC-MS to identify and\nquantify individual sterols", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> treat_cells; treat_cells -> harvest_cells; harvest_cells -> saponification; saponification -> extraction; extraction -> derivatization; derivatization -> gcms_analysis; gcms_analysis -> end; } dot Figure 3. General workflow for the analysis of fungal sterol profiles using GC-MS.
Methodology:
- Cell culture and treatment: Fungal cells are grown in a suitable medium to mid-log phase and then treated with a sub-inhibitory concentration of this compound for a defined period. A control culture without the inhibitor is grown in parallel.
- Cell harvesting and lipid extraction: The cells are harvested by centrifugation, washed, and the total lipids are extracted using a method such as the Folch extraction (chloroform:methanol).
- Saponification: The lipid extract is saponified using alcoholic potassium hydroxide (B78521) to hydrolyze sterol esters and release free sterols.
- Extraction of non-saponifiable lipids: The non-saponifiable lipids, which include the sterols, are extracted with an organic solvent like n-hexane.
- Derivatization: The extracted sterols are derivatized (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase their volatility for GC analysis.
- GC-MS analysis: The derivatized sterol samples are injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns.
- Data analysis: The relative amounts of each sterol (e.g., ergosterol, 4,4-dimethylzymosterol) are quantified by integrating the peak areas from the chromatogram.
Conclusion
This compound represents a promising class of antifungal agents with a well-defined mechanism of action targeting the essential ergosterol biosynthesis pathway. Its specific inhibition of C-4 sterol methyl oxidase (ERG25) leads to the accumulation of toxic sterol precursors and the depletion of ergosterol, ultimately resulting in the cessation of fungal growth. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel antifungal compounds. A deeper understanding of its molecular interactions and the full spectrum of its antifungal activity will be crucial for its potential development as a therapeutic agent.
Biological Activity of PF-1163B Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163B is a macrocyclic antifungal compound isolated from Penicillium sp. that has demonstrated potent growth inhibitory activity against the pathogenic yeast Candida albicans.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, available activity data, and relevant experimental protocols. The primary mode of action for the closely related compound PF-1163A, and likely this compound, is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2] Specifically, PF-1163A has been shown to target the C-4 sterol methyl oxidase, an enzyme encoded by the ERG25 gene.[2] This guide summarizes the current knowledge on this compound, presents standardized experimental methodologies for its evaluation, and provides visualizations of the targeted metabolic pathway and general experimental workflows.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, along with its analog PF-1163A, represents a promising class of antifungal compounds.[1][3] These 13-membered macrocyclic structures, containing a derivative of N-methyl tyrosine and a hydroxy fatty acid, exhibit potent and specific activity against C. albicans by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][4]
Quantitative Data
Table 1: In Vitro Antifungal Activity of this compound against Candida albicans
| Compound | Candida albicans Strain | MIC (µg/mL) | IC50 (µg/mL) | MFC (µg/mL) | Reference |
| This compound | ATCC / Clinical Isolate | Data not available | Data not available | Data not available | |
| PF-1163A | ATCC / Clinical Isolate | Data not available | Data not available | Data not available |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal activity for PF-1163A and this compound is the inhibition of the ergosterol biosynthesis pathway in Candida albicans.[1][3] Research on the closely related compound, PF-1163A, has identified the specific target as C-4 sterol methyl oxidase (Erg25p).[2] This enzyme is crucial for the demethylation of sterol precursors. Inhibition of Erg25p leads to the accumulation of 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane.[2] The absence of ergosterol disrupts the fluidity and integrity of the cell membrane, ultimately leading to fungal cell death.
Caption: Ergosterol biosynthesis pathway in Candida albicans and the target of this compound.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are outlined below. These are based on standardized methodologies for antifungal susceptibility testing and mechanism of action studies.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control.
-
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the effect of an antifungal agent on the cellular ergosterol content.
-
Fungal Culture and Treatment:
-
Grow Candida albicans in a suitable liquid medium to mid-log phase.
-
Expose the fungal cultures to various concentrations of this compound (and a no-drug control) for a defined period (e.g., 4-16 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
-
Spectrophotometric Quantification:
-
Scan the absorbance of the sterol extract between 240 and 300 nm.
-
Ergosterol content is determined by the characteristic absorbance peaks at 281.5 nm and 290 nm. The presence of ergosterol precursors can be identified by shifts in the absorbance spectrum.
-
Mandatory Visualizations
Experimental Workflow for Antifungal Evaluation
The following diagram illustrates a typical workflow for the initial characterization of a novel antifungal agent like this compound.
Caption: A general experimental workflow for the evaluation of a novel antifungal compound.
Conclusion
This compound is a potent antifungal agent with a specific mechanism of action targeting ergosterol biosynthesis in Candida albicans. Its inhibition of C-4 sterol methyl oxidase presents a distinct target within this well-validated pathway. While the publicly available data on the quantitative activity of this compound is limited, the provided experimental protocols offer a standardized framework for its further investigation. Future studies should focus on determining the precise MIC and MFC values against a panel of clinical C. albicans isolates, including azole-resistant strains, and exploring the potential downstream effects on fungal signaling pathways to fully elucidate its therapeutic potential.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-1163B: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent PF-1163B, including its chemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Data: this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₇H₄₃NO₅ |
| Molecular Weight | 461.63 g/mol |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound exerts its antifungal activity by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. Specifically, this compound inhibits the enzyme C-4 sterol methyl oxidase (ERG25p). This enzyme is responsible for a key demethylation step in the conversion of lanosterol (B1674476) to ergosterol. Inhibition of ERG25p leads to the accumulation of the precursor 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting fungal cell membrane function and inhibiting growth.
Ergosterol Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and highlights the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway indicating inhibition of ERG25p by this compound.
Experimental Protocols
This section outlines the general methodologies employed in the isolation, characterization, and evaluation of this compound.
Isolation and Purification of PF-1163A and B from Penicillium sp.
PF-1163A and B were isolated from the fermentation broth of a Penicillium species. The general workflow for isolation and purification is as follows:
-
Fermentation: The Penicillium sp. is cultured on a suitable medium, such as solid rice media, to produce the target compounds.
-
Extraction: The culture medium is extracted with an organic solvent, typically ethyl acetate, to separate the crude secondary metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate PF-1163A and B. This typically involves:
-
Silica Gel Column Chromatography: To perform an initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For further purification, often used for size-exclusion and reversed-phase chromatography of natural products.
-
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and crystallographic techniques.
-
Spectroscopic Analysis: Various spectroscopic methods were employed to determine the connectivity and stereochemistry of the molecule. While specific parameters are proprietary, standard techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to establish the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
-
X-ray Crystallography: The definitive three-dimensional structure was confirmed by X-ray crystallography of a de-2-hydroxyethyl derivative of this compound.
Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound is commonly assessed using standardized methods such as:
-
Broth Microdilution Method: This is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
A series of twofold dilutions of this compound are prepared in a liquid growth medium in a microtiter plate.
-
Each well is inoculated with a standardized suspension of the fungal test organism.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
-
-
Etest: This method utilizes a plastic strip with a predefined gradient of the antifungal agent.
-
An agar (B569324) plate is inoculated with the fungal test organism.
-
The Etest strip is placed on the surface of the agar.
-
After incubation, an elliptical zone of inhibition is formed.
-
The MIC is read at the point where the ellipse intersects the scale on the strip.
-
Ergosterol Biosynthesis Inhibition Assay
To confirm the mechanism of action, an assay to measure the inhibition of ergosterol biosynthesis is performed.
-
Fungal cells are cultured in the presence and absence of this compound.
-
The sterols are extracted from the fungal cells.
-
The sterol composition is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Inhibition of ergosterol biosynthesis is confirmed by a decrease in the ergosterol peak and an accumulation of the precursor, 4,4-dimethylzymosterol, in the this compound treated cells compared to the untreated control.
Experimental Workflow for Characterization of this compound
The following diagram provides a logical workflow for the isolation and characterization of this compound.
Caption: General workflow for the isolation and characterization of this compound.
A Technical Guide to the Solubility of PF-1163B
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of PF-1163B, a depsipeptide antifungal agent. Due to the limited availability of precise quantitative solubility data in public literature and commercial datasheets, this document summarizes the known qualitative information and furnishes detailed experimental protocols for researchers to determine quantitative solubility in their laboratories.
Introduction to this compound
This compound is a natural product isolated from Penicillium sp. that demonstrates potent antifungal activity, particularly against Candida albicans. It functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Its mechanism of action involves the specific inhibition of the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol pathway. Understanding the solubility of this compound in various solvents is critical for its application in in-vitro assays, formulation development, and preclinical studies.
Solubility Profile of this compound
Quantitative solubility data for this compound is not widely published. The information available is primarily qualitative. The following table summarizes the known and inferred solubility of this compound in common laboratory solvents.
| Solvent | Chemical Class | Known/Inferred Solubility | Notes |
| Acetonitrile | Polar Aprotic | Soluble [1][2] | Solubility has been confirmed by suppliers, but no quantitative value is provided. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Likely Soluble | The structurally similar analog PF-1163A is soluble in DMSO[3]. DMSO is a powerful solvent for a wide range of organic molecules[4][5]. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | The structurally similar analog PF-1163A is soluble in DMF[3]. |
| Ethanol | Polar Protic | Likely Soluble | The structurally similar analog PF-1163A is soluble in Ethanol[3]. |
| Methanol | Polar Protic | Likely Soluble | The structurally similar analog PF-1163A is soluble in Methanol[3]. |
| Water / Aqueous Buffers | Polar Protic | Likely Poorly Soluble | As a lipophilic macrocyclic compound, low aqueous solubility is expected. |
Note: The solubility in DMSO, DMF, Ethanol, and Methanol is inferred from the confirmed solubility of the closely related analog, PF-1163A. Researchers should confirm these properties experimentally.
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, standardized experimental protocols are necessary. The two most common methods for determining the solubility of a research compound are the equilibrium (thermodynamic) shake-flask method and the kinetic solubility assay.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing the true saturation point of the solvent at a given temperature.
1. Materials:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
2. Procedure:
-
Add an excess amount of solid this compound to a glass vial. This is critical to ensure a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient duration to allow the system to reach equilibrium. This can take 24 to 72 hours. It is recommended to take measurements at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
-
After incubation, centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining micro-particulates.
-
Quantify the concentration of this compound in the clear filtrate using a pre-validated HPLC method with a standard curve.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
3. Data Analysis:
-
The solubility is reported as the average concentration from the triplicate samples, typically in units of mg/mL or mM.
Protocol 2: Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is useful for early-stage drug discovery.
1. Materials:
-
This compound stock solution in 100% DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplates (one for dilution, one for the assay)
-
Automated liquid handler (recommended for precision)
-
Plate reader capable of nephelometry (turbidity) or UV-Vis absorbance measurement.
2. Procedure:
-
Create a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well assay plate, add the aqueous buffer to each well.
-
Transfer a small, precise volume of the DMSO dilutions to the corresponding wells of the aqueous plate. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. Alternatively, absorbance at a wavelength like 620 nm can be used to detect light scattering from precipitated particles.
-
The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control.
3. Data Analysis:
-
Plot the turbidity reading against the compound concentration. The concentration just before the sharp increase in turbidity is reported as the kinetic solubility.
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets a critical step in the fungal ergosterol biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Workflow: Shake-Flask Solubility Assay
The following diagram outlines the logical steps for determining the equilibrium solubility of this compound.
References
PF-1163B: A Technical Guide to a Novel Ergosterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-1163B, a depsipeptide antifungal agent isolated from Penicillium sp., has demonstrated potent inhibitory activity against the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of this compound, including its chemical identification, mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this promising antifungal compound.
Chemical Identification
CAS Number: 258871-60-2[1]
This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance this compound.
Quantitative Biological Data
The antifungal activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Organism/System | Notes | Reference |
| IC50 (Ergosterol Synthesis Inhibition) | 34 ng/mL | Candida albicans | This value represents the concentration of this compound required to inhibit ergosterol synthesis by 50%. | [1] |
| MIC (Minimum Inhibitory Concentration) | 32 µg/mL | Candida albicans | The minimum concentration of this compound required to inhibit the visible growth of C. albicans. | [1] |
| Synergistic MIC with Fluconazole (B54011) | 2 µg/mL (this compound) | Azole-resistant Candida albicans | When used in combination with fluconazole (0.0016 µg/mL), the MIC of this compound is significantly reduced, indicating a synergistic effect. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The disruption of ergosterol production leads to a compromised cell membrane, ultimately resulting in fungal cell death.
Based on studies of the closely related compound PF-1163A, the specific target of this class of antifungals is C-4 sterol methyl oxidase (ERG25p), an enzyme responsible for a key demethylation step in the ergosterol biosynthesis pathway. Inhibition of ERG25p leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol.
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antifungal properties.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against Candida albicans can be determined using the broth microdilution method as follows:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture C. albicans on a suitable agar (B569324) medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
Ergosterol Synthesis Inhibition Assay
The ability of this compound to inhibit ergosterol synthesis can be assessed by quantifying the total ergosterol content in fungal cells after treatment.
-
Fungal Culture and Treatment: Grow C. albicans in a suitable liquid medium to the mid-logarithmic phase. Add varying concentrations of this compound to the cultures and incubate for a defined period.
-
Cell Harvesting: Harvest the fungal cells by centrifugation, wash with sterile water, and determine the dry weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in a solution of potassium hydroxide (B78521) in methanol (B129727) and heat at 80-90°C for 1-2 hours to saponify the cellular lipids.
-
Ergosterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometric Quantification: Measure the absorbance of the n-heptane layer using a spectrophotometer. Ergosterol has a characteristic absorbance spectrum with peaks at approximately 281.5 nm.
-
Calculation of Inhibition: Calculate the percentage of ergosterol synthesis inhibition by comparing the ergosterol content in this compound-treated cells to that in untreated control cells. The IC50 value can be determined from a dose-response curve.
The following diagram outlines the experimental workflow for the ergosterol synthesis inhibition assay.
Caption: Experimental workflow for ergosterol synthesis inhibition assay.
Conclusion
This compound is a potent antifungal agent with a well-defined mechanism of action targeting the ergosterol biosynthesis pathway. Its synergistic activity with established antifungals like fluconazole highlights its potential for combination therapy, particularly against resistant fungal strains. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in the development of new antifungal treatments.
References
An In-depth Technical Guide to the Depsipeptide Structure of PF-1163B
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163B is a naturally occurring depsipeptide with notable antifungal properties. Isolated from Penicillium sp., this macrocyclic compound has garnered interest within the scientific community for its potential as a lead structure in the development of novel antifungal agents. This technical guide provides a comprehensive overview of the core structure of this compound, its biological activity, and the experimental methodologies employed in its study.
Core Structure and Physicochemical Properties
This compound is a 13-membered macrocyclic depsipeptide. Its structure is characterized by the presence of both ester and amide bonds within its ring. The core scaffold is composed of a derivative of N-methyl tyrosine and a hydroxy fatty acid. A closely related compound, PF-1163A, is a more polar analogue that differs by the presence of an additional hydroxyl group on the side chain[1]. The structural elucidation of these compounds was achieved through spectroscopic analyses of their degradation products and by X-ray crystallography of a de-2-hydroxyethyl derivative of this compound[1].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analogue, PF-1163A.
| Property | This compound | PF-1163A |
| Molecular Formula | C27H43NO5 | C27H43NO6 |
| Molecular Weight | 461.63 g/mol | 477.6 g/mol |
| Source Organism | Penicillium sp. | Penicillium sp. |
Biological Activity and Mechanism of Action
This compound exhibits potent antifungal activity, particularly against pathogenic strains like Candida albicans. A key characteristic of its biological profile is its low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window.
The primary mechanism of action for PF-1163A and B is the inhibition of ergosterol (B1671047) biosynthesis in fungi[2]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Specifically, PF-1163A has been shown to inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol biosynthetic pathway. This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.
Antifungal Susceptibility
The following table outlines the Minimum Inhibitory Concentration (MIC) values for PF-1163A, providing insight into the potential antifungal spectrum of this compound.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | - | 8 |
| Saccharomyces cerevisiae (ERG25p transfected) | - | 12.5 |
| Azole-resistant C. albicans (in combination with fluconazole) | - | 0.0078 (for PF-1163A) |
Note: Data for this compound is limited; values for PF-1163A are presented as a close structural and functional analogue.
Experimental Protocols
Isolation and Purification of this compound
The isolation of PF-1163A and B from the fermentation broth of Penicillium sp. involves a multi-step purification process.
1. Fermentation and Extraction:
-
Penicillium sp. is cultured on a solid rice medium.
-
The solid culture is then subjected to extraction with ethyl acetate (B1210297) to isolate the crude secondary metabolites.
2. Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: The crude ethyl acetate extract is first fractionated using silica gel column chromatography.
-
Stationary Phase: Silica gel (e.g., 60-120 mesh).
-
Mobile Phase: A gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate, followed by methanol (B129727).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
-
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using Sephadex LH-20 column chromatography.
-
Stationary Phase: Sephadex LH-20, a bead-formed dextran (B179266) medium suitable for gel filtration of natural products in organic solvents.
-
Mobile Phase: A suitable organic solvent in which the compound is soluble (e.g., methanol or a mixture of chloroform (B151607) and methanol).
-
Elution: The sample is eluted isocratically, and fractions are collected and analyzed for the presence of pure this compound.
-
Antifungal Susceptibility Testing (Broth Microdilution)
The antifungal activity of this compound is quantified using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Fungal isolates are grown on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida species).
-
A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
2. Assay Plate Preparation:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
The standardized fungal inoculum is added to each well.
3. Incubation:
-
The microtiter plates are incubated at 35-37°C for 24-48 hours.
4. MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PF-1163B
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163B is a depsipeptide antifungal agent isolated from Penicillium sp. with potent activity against Candida albicans.[1][2] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[2][3] Specifically, this compound targets the enzyme C-4 sterol methyl oxidase (Erg25), which catalyzes a key demethylation step in the ergosterol pathway.[3] This targeted action results in low cytotoxicity against mammalian cells, making this compound a promising candidate for further investigation.
These application notes provide detailed protocols for key in vitro experiments to characterize the antifungal activity and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| IC₅₀ (Ergosterol Synthesis Inhibition) | Candida albicans | 34 ng/mL | |
| MIC (Minimum Inhibitory Concentration) | Candida albicans | 32 µg/mL | |
| MIC (in combination with Fluconazole) | Azole-resistant Candida albicans | 0.0016 µg/mL |
Signaling Pathway
The primary mechanism of action of this compound is the disruption of the ergosterol biosynthesis pathway in fungi. By inhibiting C-4 sterol methyl oxidase (Erg25), this compound blocks the conversion of 4,4-dimethylfecosterol to fecosterol, leading to a depletion of ergosterol in the fungal cell membrane. This disruption of membrane integrity ultimately leads to fungal cell death.
Experimental Protocols
Ergosterol Biosynthesis Inhibition Assay
This protocol is designed to determine the IC₅₀ value of this compound for the inhibition of ergosterol biosynthesis in Candida albicans.
Workflow:
Methodology:
-
Inoculum Preparation:
-
Culture Candida albicans in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 35°C with agitation.
-
Harvest the cells in the mid-exponential phase and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in fresh RPMI-1640 medium to a final concentration of approximately 1 x 10⁵ cells/mL.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Add the diluted this compound solutions to the C. albicans cell suspension. Include a solvent control (DMSO) and a no-drug control.
-
-
Incubation:
-
Incubate the treated and control cultures at 35°C for 16-24 hours with agitation.
-
-
Cell Harvesting and Saponification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with sterile water.
-
Resuspend the pellets in a solution of 25% alcoholic potassium hydroxide (B78521) (w/v).
-
Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
-
Lipid Extraction:
-
After cooling, add a mixture of sterile water and n-heptane to the saponified samples.
-
Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Separate the n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer. Ergosterol has a characteristic absorbance peak at approximately 282 nm.
-
The percentage of ergosterol can be calculated based on the absorbance values at 281.5 nm and 230 nm and the wet weight of the cell pellet.
-
-
Data Analysis:
-
Calculate the percentage of ergosterol inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
Methodology:
-
Inoculum Preparation:
-
Culture C. albicans on a Sabouraud Dextrose Agar plate at 35°C for 24 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 µg/mL to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
-
Synergistic Activity with Fluconazole (B54011) (Checkerboard Assay)
This protocol is used to assess the synergistic antifungal effect of this compound in combination with fluconazole.
Methodology:
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound horizontally and fluconazole vertically in RPMI-1640 medium. This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Prepare and add the standardized C. albicans inoculum to each well as described in the broth microdilution protocol.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two C4-sterol methyl oxidases (Erg25) catalyse ergosterol intermediate demethylation and impact environmental stress adaptation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-1163B in Fungal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163B is a novel macrocyclic antifungal antibiotic isolated from the fermentation broth of Penicillium sp. It exhibits potent growth inhibitory activity against pathogenic fungi, notably Candida albicans, while demonstrating low cytotoxicity against mammalian cells. These characteristics make this compound a compound of significant interest for antifungal drug development. These application notes provide detailed protocols for the use of this compound in fungal cell culture assays, guidance on data interpretation, and an overview of its mechanism of action.
Mechanism of Action
This compound functions as an inhibitor of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity and function. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By targeting this pathway, this compound disrupts membrane fluidity, permeability, and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth. The specific target within the ergosterol biosynthesis pathway is believed to be C-4 sterol methyl oxidase (ERG25p), a key enzyme responsible for the demethylation of sterol precursors.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the putative site of action for this compound.
Caption: Ergosterol Biosynthesis Pathway and Inhibition by this compound.
Data Presentation
Quantitative data on the antifungal activity of this compound should be summarized to facilitate comparison across different fungal species and experimental conditions. The Minimum Inhibitory Concentration (MIC) is a key parameter to determine the potency of an antifungal agent. Researchers should aim to determine the MIC values of this compound against a panel of relevant fungal pathogens.
Table 1: Antifungal Activity of this compound (Template)
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | [e.g., Fluconazole] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] | [e.g., Voriconazole] |
| Cryptococcus neoformans | ATCC 208821 | [Insert Data] | [Insert Data] | [e.g., Amphotericin B] |
| [Other Species] | [Strain ID] | [Insert Data] | [Insert Data] | [Reference Compound] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values should be determined experimentally.
Experimental Protocols
The following protocols provide a framework for conducting fungal cell culture assays with this compound. The primary method for determining the in vitro antifungal activity is the broth microdilution assay, which is a standardized and widely accepted method.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts and M38 for filamentous fungi.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile saline (0.85%)
Experimental Workflow:
Caption: Broth Microdilution Assay Workflow.
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilutions should be made in RPMI-1640 medium.
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.
-
Prepare a suspension of the colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to induce sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
-
Plate Preparation and Drug Dilution:
-
Dispense 100 µL of RPMI-1640 into wells 2-12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound (prepared in RPMI-1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to wells 1-11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile RPMI-1640 to well 12.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azole-like inhibitors) compared to the growth control well.
-
The endpoint can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Disclaimer
The information provided in these application notes is intended for research use only. The experimental conditions and protocols may require optimization for specific fungal strains and laboratory settings. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling fungal pathogens and chemical compounds.
Application Notes and Protocols for In Vivo Studies of PF-1163B in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for conducting in vivo studies of the hypothetical anti-cancer agent PF-1163B in various mouse models. The following sections detail the necessary procedures for animal model selection, drug formulation and administration, tumor induction and monitoring, and endpoint analysis. The protocols are designed to be adaptable to specific research questions regarding the efficacy and mechanism of action of this compound.
Animal Models and Husbandry
Selection of an appropriate mouse model is critical for the successful in vivo evaluation of this compound. The choice of model will depend on the specific cancer type being studied and the experimental objectives.
1.1. Recommended Mouse Strains:
-
C57BL/6J: A commonly used inbred strain for syngeneic tumor models, particularly for melanoma (B16F10), colon carcinoma (MC38), and lung carcinoma (LLC).[1]
-
BALB/c: Another inbred strain used for syngeneic models, such as 4T1 mammary carcinoma.[1]
-
Immunocompromised Mice (e.g., Nude, SCID, NSG): These strains are suitable for xenograft models using human cancer cell lines.
1.2. Animal Husbandry:
-
Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Standard chow and water should be provided ad libitum.
-
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
This compound Formulation and Administration
The formulation and route of administration of this compound should be optimized to ensure appropriate bioavailability and therapeutic efficacy.
2.1. Formulation:
The formulation of this compound will depend on its physicochemical properties. Common vehicles for oral administration in rodents include corn oil or gelatin pellets.[2][3][4][5] For parenteral routes, sterile saline or phosphate-buffered saline (PBS) are typically used.
Table 1: Example this compound Formulations
| Route of Administration | Vehicle | Preparation |
| Oral (Gavage) | Corn Oil | Dissolve this compound in corn oil to the desired concentration.[2] |
| Oral (Voluntary) | Gelatin Pellets | Incorporate this compound into flavored gelatin pellets.[3][4][5] |
| Intraperitoneal (IP) | Sterile Saline | Dissolve this compound in sterile saline and filter-sterilize. |
| Intravenous (IV) | Sterile PBS | Dissolve this compound in sterile PBS and filter-sterilize. |
| Subcutaneous (SC) | Sterile PBS | Dissolve this compound in sterile PBS and filter-sterilize. |
2.2. Administration:
The dose and schedule of this compound administration should be determined from preliminary in vitro and in vivo toxicity studies.
Table 2: Example Dosing Regimens for this compound in Mouse Models
| Parameter | Oral Gavage | Intraperitoneal Injection |
| Dose Volume | 5-10 mL/kg | 10 mL/kg |
| Frequency | Once or twice daily | Once daily or every other day |
| Needle Gauge | 20-22 G gavage needle | 25-27 G needle |
Experimental Protocols
3.1. Syngeneic Tumor Model Protocol (e.g., B16F10 Melanoma)
This protocol describes the establishment of a subcutaneous tumor model.
3.1.1. Cell Culture:
-
Culture B16F10 melanoma cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Passage cells every 2-3 days to maintain logarithmic growth.[6]
3.1.2. Tumor Implantation:
-
Harvest B16F10 cells and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (200,000 cells) subcutaneously into the flank of C57BL/6J mice.[7]
3.1.3. Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound according to the predetermined dose and schedule.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.[6]
-
Monitor body weight and clinical signs of toxicity throughout the study.
3.2. Xenograft Tumor Model Protocol
This protocol is for the use of human cancer cells in immunocompromised mice.
3.2.1. Cell Preparation:
-
Prepare a single-cell suspension of the desired human cancer cell line in a suitable medium, often mixed with Matrigel to support tumor formation.
3.2.2. Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
3.2.3. Treatment and Monitoring:
-
Follow the same treatment and monitoring procedures as described for the syngeneic model (Section 3.1.3).
Endpoint Analysis
4.1. Tumor Analysis:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Histology: Fix tumors in formalin and embed in paraffin (B1166041) for histological staining (e.g., H&E, IHC for proliferation and apoptosis markers).
-
Flow Cytometry: Prepare single-cell suspensions from tumors to analyze immune cell infiltration and other cellular markers.[1][8]
4.2. Systemic Analysis:
-
Blood Collection: Collect blood for complete blood count (CBC), serum chemistry, and pharmacokinetic analysis of this compound.
-
Organ Collection: Harvest organs (e.g., liver, spleen, lungs) for histological analysis of toxicity and metastasis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 3: Example Summary of Tumor Growth Inhibition Data
| Treatment Group | Number of Mice | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent TGI |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 10 | 750 ± 90 | 50% |
| This compound (30 mg/kg) | 10 | 300 ± 50 | 80% |
Table 4: Example Summary of Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3% |
| This compound (10 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9% |
| This compound (30 mg/kg) | 20.6 ± 0.5 | 19.8 ± 0.7 | -3.9% |
Visualization of Pathways and Workflows
6.1. Hypothetical Signaling Pathway for this compound
Assuming this compound targets the PI3K/Akt signaling pathway, a key pathway in cancer cell proliferation and survival.[9][10]
Caption: Hypothetical mechanism of this compound inhibiting the PI3K/Akt pathway.
6.2. Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study in a mouse tumor model.
6.3. TGF-β Signaling Pathway in Cancer
The Transforming Growth Factor-beta (TGF-β) pathway is often implicated in cancer progression and immune evasion.[7][11][12][13]
Caption: Simplified overview of the canonical TGF-β/SMAD signaling pathway.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat and mouse forestomach tumors induced by chronic oral administration of styrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for PPP1R15A-inhibited mouse model establishment with subcutaneous B16F1 tumor and single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform specific anti-TGFβ therapy enhances antitumor efficacy in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | Signaling by TGF-beta Receptor Complex [reactome.org]
- 12. embopress.org [embopress.org]
- 13. TGF-β1-Licensed Murine MSCs Show Superior Therapeutic Efficacy in Modulating Corneal Allograft Immune Rejection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROCK Inhibition in Laboratory Experiments
Disclaimer: The compound PF-1163B, as specified in the user request, is documented in scientific literature as an antifungal antibiotic.[1][2][3] There is no available evidence to suggest it functions as a ROCK1/ROCK2 inhibitor. Therefore, to fulfill the request for detailed application notes and protocols for a ROCK inhibitor, the following information has been generated using the well-characterized and widely used selective ROCK inhibitor, Y-27632 , as an exemplar. Researchers should verify the mechanism of action of their specific compound of interest.
Introduction to Y-27632
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2). By inhibiting ROCK, Y-27632 prevents the phosphorylation of downstream targets, leading to the disassembly of actin stress fibers, reduced cell contractility, and promotion of cell survival in single-cell cultures. These properties make it an invaluable tool in a wide range of applications including cell biology, neuroscience, and stem cell research.
Mechanism of Action: The ROCK Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA.[4][5] Activation of the RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.[4][5] ROCK activation leads to the phosphorylation of several substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1), which ultimately results in increased actomyosin (B1167339) contractility. Y-27632 competitively inhibits the ATP-binding site of ROCK, thereby preventing these downstream phosphorylation events.
Recommended Dosages of Y-27632
The optimal concentration of Y-27632 can vary significantly depending on the cell type, experimental conditions, and desired outcome. The following tables provide a summary of commonly used dosage ranges for in vitro and in vivo experiments.
Table 1: Recommended Dosage for In Vitro Experiments
| Application | Cell Type Examples | Recommended Concentration Range | Incubation Time |
| Stem Cell Culture | hPSCs, hESCs, iPSCs | 5 - 20 µM | 24 hours to continuous |
| Inhibition of Anoikis | Dissociated primary cells, cell lines | 10 µM | 24 - 48 hours |
| Cytoskeletal Studies | Fibroblasts, Endothelial cells | 1 - 25 µM | 30 minutes - 24 hours |
| Cell Migration/Invasion | Cancer cell lines (e.g., MDA-MB-231) | 5 - 50 µM | 4 - 24 hours |
| Smooth Muscle Relaxation | Aortic smooth muscle cells | 1 - 10 µM | 15 - 60 minutes |
Table 2: Recommended Dosage for In Vivo Experiments
| Animal Model | Application | Route of Administration | Recommended Dosage Range |
| Mouse | Hypertension | Intraperitoneal (i.p.) | 1 - 10 mg/kg/day |
| Rat | Glaucoma (IOP reduction) | Topical (eye drops) | 0.1 - 1% solution |
| Mouse | Cancer Metastasis | Oral gavage | 10 - 30 mg/kg/day |
| Rat | Spinal Cord Injury | Intrathecal infusion | 1 - 5 mM |
Note: The dosages provided are intended as a starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Inhibition of ROCK Activity in Cell Culture
This protocol describes the general procedure for treating cultured cells with Y-27632 to study its effects on the actin cytoskeleton.
Materials:
-
Y-27632 dihydrochloride (B599025) (stock solution, typically 10 mM in sterile water or DMSO)
-
Complete cell culture medium
-
Cultured cells of interest (e.g., HeLa, NIH 3T3)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Y-27632 Treatment: Prepare working concentrations of Y-27632 by diluting the stock solution in complete cell culture medium. A common starting concentration is 10 µM.
-
Remove the existing medium from the cells and replace it with the Y-27632-containing medium. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Y-27632 concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified CO2 incubator.
-
Fixation: After incubation, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with fluorescently-labeled phalloidin (to visualize F-actin) and DAPI (to visualize nuclei) according to the manufacturer's instructions.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Compare the actin stress fiber formation in treated cells versus control cells.
Protocol 2: Western Blotting for Phosphorylated MYPT1
This protocol allows for the quantification of ROCK kinase activity by measuring the phosphorylation of its substrate, MYPT1.
Materials:
-
Y-27632
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Y-27632 as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MYPT1 and a loading control like GAPDH.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in MYPT1 phosphorylation.
Troubleshooting and Considerations
-
Solubility: Y-27632 is typically soluble in water and DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells.
-
Specificity: While Y-27632 is a selective ROCK inhibitor, it may inhibit other kinases at higher concentrations. It is advisable to use the lowest effective concentration.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Positive Controls: For functional assays, consider using a known activator of the Rho/ROCK pathway, such as lysophosphatidic acid (LPA), as a positive control.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and conformational analysis of the antifungal agent (-)-PF1163B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Antifungal Susceptibility Testing of PF-1163B
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163B is a depsipeptide antifungal agent isolated from Penicillium sp.[1][2]. It functions by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane[1][2]. Specifically, this compound is a known inhibitor of C-4 methyl oxidase (ERG25p), an enzyme that catalyzes a key step in the conversion of lanosterol (B1674476) to ergosterol[3]. This document provides a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[4][5][6] This standardized procedure is essential for evaluating its efficacy against various fungal pathogens and for ensuring inter-laboratory reproducibility of results.[7]
Principle of the Method
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8] The procedure involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[7][8] Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a substantial (typically ≥50%) reduction in fungal growth compared to a drug-free growth control well.[7]
Materials and Reagents
-
This compound (powder form)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile 96-well, U-bottom microtiter plates[9]
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile pipettes and reservoirs
-
Incubator (35°C)
Experimental Protocol
Preparation of this compound Stock Solution
-
Solubilization: Accurately weigh the this compound powder. Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Note: this compound is soluble in acetonitrile (B52724) and can be provided as an oil formulation.[1]
-
Working Solution: Perform an intermediate dilution of the stock solution in RPMI 1640 medium to create the working solution. This solution should be twice the highest final concentration desired in the assay.
Inoculum Preparation
-
Fungal Culture: Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Colony Suspension: Select several distinct colonies (3-5) and suspend them in 5 mL of sterile saline.
-
Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[8]
-
Final Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[9]
Microtiter Plate Preparation and Inoculation
-
Medium Dispensing: Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Drug Dilution: Add 200 µL of the this compound working solution to well 1. Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This creates a range of drug concentrations.
-
Controls:
-
Growth Control (Well 11): Contains 100 µL of drug-free RPMI medium.
-
Sterility Control (Well 12): Contains 200 µL of drug-free, uninoculated RPMI medium.
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the this compound concentrations to the desired final testing range.
Incubation and Reading
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours.
-
Reading the MIC: After incubation, determine the MIC by visually comparing the growth in each well to the growth control (well 11). The MIC is the lowest concentration of this compound that results in a prominent decrease in turbidity (≥50% growth inhibition).
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activity of this compound against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Fungal Strain | Condition | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | This compound + Fluconazole MIC (µg/mL) |
| Candida albicans | Standard | 32 | - | - |
| Azole-Resistant C. albicans | Synergism Test | - | 2 | 0.0016 |
Data sourced from Cayman Chemical product information sheet.[1]
Table 2: Inhibitory Concentration (IC50) of this compound
| Target Pathway | Fungal Species | IC50 |
| Ergosterol Synthesis | Candida albicans | 34 ng/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Proposed Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition
This compound inhibits the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[10][11][12] The pathway involves numerous enzymatic steps, with key enzymes like lanosterol 14-α-demethylase (targeted by azoles) and C-4 methyl oxidase (ERG25p) being prime targets for antifungal drugs.[3][13][14] this compound specifically targets ERG25p, disrupting the pathway and leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[3][15]
Caption: this compound inhibits the ERG25p enzyme in the fungal ergosterol pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 12. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergy of PF-1163B with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antifungal resistance, particularly to azoles like fluconazole (B54011), presents a significant challenge in treating invasive fungal infections. A promising strategy to overcome this is combination therapy, where two or more antifungal agents with different mechanisms of action are used to achieve a synergistic effect. This approach can enhance efficacy, reduce required dosages, and potentially slow the development of resistance.
PF-1163B is a novel macrocyclic antifungal antibiotic isolated from Penicillium sp.[1][2]. It has demonstrated potent inhibitory activity against pathogenic fungi such as Candida albicans by inhibiting ergosterol (B1671047) biosynthesis[1]. Fluconazole, a widely used triazole antifungal, also targets the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase[1][3]. Given that both compounds disrupt the same critical pathway, there is a strong rationale for investigating their potential synergistic interaction. A related compound, PF-1163A, has already been shown to act synergistically with fluconazole against azole-resistant C. albicans by inhibiting ERG25p, a C-4 methyl oxidase in the ergosterol biosynthesis pathway.
These application notes provide detailed protocols for in vitro methods to quantitatively assess the synergistic activity of this compound and fluconazole. The primary assays described are the checkerboard microdilution assay and the time-kill curve analysis, which are standard methods for evaluating antifungal synergy.
Data Presentation
All quantitative data from the synergy testing protocols should be meticulously recorded and summarized in structured tables for clear comparison and interpretation.
Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)
| Fungal Isolate | This compound MIC Alone (µg/mL) | Fluconazole MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interpretation |
| C. albicans ATCC 90028 | ||||||
| Fluconazole-Resistant C. albicans Isolate 1 | ||||||
| C. glabrata Clinical Isolate | ||||||
| Aspergillus fumigatus ATCC 204305 |
FICI Calculation: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Fluconazole in Combination / MIC of Fluconazole Alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: Time-Kill Analysis Results - Change in log10 CFU/mL at 24 Hours
| Fungal Isolate | Treatment | Initial Inoculum (log10 CFU/mL) | 24h (log10 CFU/mL) | Change in log10 CFU/mL | Interpretation |
| C. albicans ATCC 90028 | Control (No Drug) | ||||
| This compound (at MIC) | |||||
| Fluconazole (at MIC) | |||||
| This compound + Fluconazole | |||||
| Fluconazole-Resistant C. albicans Isolate 1 | Control (No Drug) | ||||
| This compound (at MIC) | |||||
| Fluconazole (at MIC) | |||||
| This compound + Fluconazole |
Interpretation of Time-Kill Analysis:
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination to calculate the FICI.
Materials:
-
This compound
-
Fluconazole
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
-
Drug Dilution Plate Preparation:
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640.
-
In a 96-well plate, dispense 50 µL of RPMI 1640 into all wells.
-
Create serial twofold dilutions of fluconazole horizontally across the plate (e.g., columns 1-10).
-
Create serial twofold dilutions of this compound vertically down the plate (e.g., rows A-G).
-
The final plate will have a grid of wells with various concentrations of both drugs.
-
Include wells with each drug alone (row H for fluconazole, column 11 for this compound) and a drug-free well for a growth control (column 12, row H).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours (or until growth is visible in the control well).
-
-
MIC Determination:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control, determined visually or with a microplate reader.
-
-
FICI Calculation and Interpretation:
-
Calculate the FICI using the formula provided in the Data Presentation section.
-
Interpret the interaction based on the calculated FICI value.
-
Checkerboard Assay Workflow
Protocol 2: Time-Kill Curve Assay
This dynamic assay evaluates the rate of fungal killing over time when exposed to the antifungal agents alone and in combination.
Materials:
-
This compound
-
Fluconazole
-
Fungal isolates
-
RPMI 1640 medium
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sabouraud Dextrose Agar plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described in the checkerboard assay protocol, adjusting to a final starting inoculum of approximately 1 x 10^5 CFU/mL in RPMI 1640.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI 1640 containing the following:
-
No drug (growth control)
-
This compound at its MIC
-
Fluconazole at its MIC
-
This compound + Fluconazole (at their respective MICs in combination, as determined by the checkerboard assay)
-
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Compare the change in log10 CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.
-
Signaling Pathway and Mechanism of Synergy
Fluconazole inhibits lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, compromising the integrity of the fungal cell membrane. This compound also inhibits ergosterol biosynthesis. The related compound, PF-1163A, specifically targets C-4 sterol methyl oxidase (encoded by the ERG25 gene), another crucial enzyme in this pathway.
A synergistic interaction between this compound and fluconazole likely arises from a multi-target inhibition of the ergosterol biosynthesis pathway. By blocking two distinct steps, the combination can more effectively shut down ergosterol production, leading to a more profound disruption of the fungal cell membrane and enhanced antifungal activity.
Hypothesized Synergistic Mechanism
In Vivo Studies
While in vitro assays are essential for initial screening, it is crucial to validate these findings in an appropriate in vivo model of fungal infection, such as a murine model of disseminated candidiasis. Key parameters to evaluate in animal models include survival rates and fungal burden in target organs (e.g., kidneys). At least three experimental groups are necessary: one receiving the combination therapy, and one for each drug administered alone, in addition to an untreated control group.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the synergistic potential of this compound and fluconazole. A synergistic interaction, if confirmed, could represent a significant advancement in the treatment of resistant fungal infections. The combination of the checkerboard assay for a static assessment and the time-kill assay for a dynamic perspective will yield a comprehensive in vitro profile of this drug combination. Subsequent validation in in vivo models will be a critical next step in the development of this potential therapeutic strategy.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-1163B in Antifungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-1163B is a novel macrocyclic antifungal antibiotic isolated from Penicillium sp. that demonstrates potent inhibitory activity against the ergosterol (B1671047) biosynthesis pathway.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate mechanisms of antifungal resistance. By targeting sterol C4-methyl oxidase (Erg25p), an essential enzyme in the fungal cell membrane synthesis, this compound serves as a valuable chemical probe to elucidate resistance pathways and evaluate novel antifungal strategies.[3]
The emergence of antifungal drug resistance is a significant global health threat, necessitating the development of new therapeutic agents and a deeper understanding of the molecular mechanisms that drive resistance.[4] this compound, with its specific mode of action, can be instrumental in studying mutations in the ERG25 gene, the upregulation of efflux pumps, and other adaptive responses that lead to reduced fungal susceptibility.
Mechanism of Action
This compound, along with its analog PF-1163A, inhibits the ergosterol biosynthesis pathway in fungi.[1] Specifically, it targets and inhibits the activity of sterol C4-methyl oxidase, an enzyme encoded by the ERG25 gene. This enzyme is critical for the demethylation of sterol precursors, a vital step in the production of ergosterol, the primary sterol in fungal cell membranes. Inhibition of Erg25p leads to the disruption of cell membrane integrity and ultimately, fungal cell death.
Data Presentation
Quantitative Antifungal Activity of this compound
The following table summarizes the available quantitative data on the antifungal activity of this compound. Researchers can use this information as a starting point for designing their experiments.
| Fungal Species | Strain(s) | Method | Key Findings | Reference |
| Candida albicans | Pathogenic Strain | Growth Inhibition Assay | Potent growth inhibitory activity | |
| Candida glabrata | - | Liquid Growth Assay | IC50 not reached at 138 µM | |
| Saccharomyces cerevisiae | Engineered strains (Sc(hERG25), Sc(CgERG25)) | Liquid Growth Assay | IC50 not reached at 138 µM |
Signaling Pathway
The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway. Inhibition of Erg25p disrupts the conversion of 4,4-dimethylzymosterol to zymosterol, leading to an accumulation of the former and a depletion of downstream sterols, including ergosterol.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of fungal isolates.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Preparation of Fungal Inoculum: Culture fungal isolates on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 128 µg/mL to 0.125 µg/mL). Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Inoculation: Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control) as determined by visual inspection or a microplate reader.
Protocol 2: Induction and Selection of this compound Resistant Mutants
This protocol describes a method for generating and selecting for fungal mutants with resistance to this compound.
Materials:
-
This compound
-
Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
-
Fungal isolate of interest
-
Mutagen (optional, e.g., ethyl methanesulfonate (B1217627) - EMS)
-
Incubator
Procedure:
-
Spontaneous Resistance Selection:
-
Prepare a high-density fungal cell suspension (e.g., 10^7 to 10^8 cells/mL).
-
Plate the suspension onto SDA plates containing a selective concentration of this compound (e.g., 2-4 times the MIC).
-
Incubate the plates at 30°C for 3-7 days, or until colonies appear.
-
-
Chemical Mutagenesis (Optional):
-
Treat a log-phase fungal culture with a mutagen such as EMS according to established safety protocols.
-
Wash the cells to remove the mutagen.
-
Plate the mutagenized cells on SDA plates containing a selective concentration of this compound.
-
-
Isolation and Verification of Resistant Mutants:
-
Isolate single colonies from the selective plates.
-
Re-streak the colonies on fresh SDA plates with and without this compound to confirm the resistant phenotype.
-
Determine the MIC of this compound for the putative resistant mutants to quantify the level of resistance.
-
Protocol 3: Analysis of Sterol Composition in this compound Treated Fungi
This protocol details the extraction and analysis of sterols from fungal cells treated with this compound to confirm the inhibition of Erg25p.
Materials:
-
This compound
-
Fungal culture
-
Saponification reagent (e.g., alcoholic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-heptane or hexane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Ergosterol and lanosterol standards
Procedure:
-
Fungal Culture and Treatment: Grow the fungal isolate to mid-log phase and then expose it to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 4-8 hours). Include an untreated control.
-
Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and wash them with sterile water. Lyse the cells to release the cellular contents.
-
Saponification and Sterol Extraction: Saponify the total lipids to release free sterols. Extract the non-saponifiable lipids (containing sterols) with an organic solvent.
-
GC-MS Analysis: Evaporate the solvent and derivatize the sterols if necessary. Analyze the sterol composition by GC-MS.
-
Data Analysis: Compare the sterol profiles of this compound-treated and untreated cells. Look for an accumulation of 4,4-dimethylzymosterol and a decrease in downstream sterols, including ergosterol, in the treated samples.
Protocol 4: Gene Expression Analysis of ERG25 and Efflux Pump Genes
This protocol uses quantitative real-time PCR (qRT-PCR) to analyze changes in the expression of the ERG25 gene and genes encoding efflux pumps in response to this compound treatment and in resistant mutants.
Materials:
-
This compound
-
Fungal isolates (wild-type and resistant)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and instrument
-
Primers for ERG25, efflux pump genes (e.g., CDR1, MDR1), and a housekeeping gene (e.g., ACT1).
Procedure:
-
RNA Extraction: Treat fungal cultures with or without this compound as described in Protocol 3. Extract total RNA from the harvested cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in this compound-treated vs. untreated cells, and in resistant mutants vs. the wild-type strain.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments in studying antifungal resistance with this compound.
Logical Relationships in Resistance Analysis
Understanding the logical flow of experiments is crucial for a comprehensive study of antifungal resistance mechanisms.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell-based Assays for Evaluating the Efficacy of c-Met Inhibitors: Application Notes and Protocols Featuring PF-04217903
Important Note: The compound "PF-1163B" specified in the topic is documented as an antifungal antibiotic[1]. There is no scientific literature available that suggests its use or efficacy in cancer-related, cell-based assays. It is highly probable that this was a typographical error and the intended compound was a Pfizer-developed c-Met inhibitor. This document will, therefore, focus on a well-characterized, potent, and selective c-Met kinase inhibitor, PF-04217903 , as a representative agent to illustrate the application of cell-based assays for efficacy evaluation[2][3][4][5].
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway, often through gene amplification, mutation, or autocrine/paracrine activation by its ligand, Hepatocyte Growth Factor (HGF), is implicated in the progression of various human cancers. Consequently, inhibitors targeting the c-Met kinase domain have emerged as a promising class of anti-cancer therapeutics. PF-04217903 is a novel, ATP-competitive small-molecule inhibitor of c-Met kinase, demonstrating high selectivity and potent anti-tumor activity in preclinical models[3][4].
These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of c-Met inhibitors like PF-04217903. The assays described herein will enable researchers to characterize the inhibitor's impact on c-Met signaling, cell viability, and apoptosis in relevant cancer cell lines.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive cancer cell proliferation, survival, and metastasis.
Data Presentation: Efficacy of PF-04217903
The following tables summarize the quantitative data on the efficacy of PF-04217903 in various cancer cell lines.
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) for Proliferation Inhibition | Reference |
| GTL-16 | Gastric Carcinoma | Amplified | 12 | [2] |
| H1993 | Non-Small Cell Lung Cancer | Amplified | 30 | [2] |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | - | [2] |
| A549 | Non-Small Cell Lung Cancer | Wild-type | 4.8 | [4] |
Table 1: Proliferation Inhibition by PF-04217903 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) for Apoptosis Induction | Reference |
| GTL-16 | Gastric Carcinoma | 31 | [2] |
Table 2: Apoptosis Induction by PF-04217903 in GTL-16 cells.
| Parameter | In Vivo Model | Effect of PF-04217903 | Reference |
| c-Met Phosphorylation | U87MG Xenografts | Dose-dependent inhibition | [2] |
| Downstream Signaling (p-AKT, p-ERK) | U87MG Xenografts | Dose-dependent inhibition | [2] |
| Apoptosis (Cleaved Caspase-3) | U87MG Xenografts | Induction at all dose levels | [2] |
| Tumor Growth | GTL-16 Xenografts | Dose-dependent inhibition correlated with c-Met phosphorylation inhibition | [2] |
Table 3: In Vivo Efficacy of PF-04217903.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of a compound on cell proliferation by measuring the reduction of a tetrazolium salt (MTS) to a formazan (B1609692) product by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., GTL-16)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
PF-04217903
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PF-04217903 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest (e.g., GTL-16)
-
Complete growth medium
-
96-well white-walled, clear-bottom tissue culture plates
-
PF-04217903
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed 10,000 cells per well in a 96-well white-walled plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C.
-
Treat cells with various concentrations of PF-04217903 for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control and determine the EC50 for apoptosis induction.
c-Met Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of c-Met autophosphorylation, the primary mechanism of action for PF-04217903.
Protocol:
-
Seed cells (e.g., GTL-16 or U87MG) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating HGF-stimulated phosphorylation.
-
Pre-treat the cells with various concentrations of PF-04217903 for 2 hours.
-
For HGF-stimulated models, add HGF (e.g., 50 ng/mL) for 15 minutes. For cells with amplified c-Met or an autocrine loop, HGF stimulation may not be necessary.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry can be used to quantify the inhibition of phosphorylation.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for evaluating the efficacy of c-Met inhibitors like PF-04217903. By assessing the compound's impact on target phosphorylation, cell viability, and apoptosis, researchers can effectively characterize its mechanism of action and anti-tumor potential in a preclinical setting. These assays are essential for the selection of lead candidates and for advancing our understanding of c-Met-targeted cancer therapies.
References
Formulation of PF-1163B for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating the antifungal depsipeptide, PF-1163B, for in vivo animal studies. Due to its oily nature and presumed low aqueous solubility, developing a stable and bioavailable formulation is critical for obtaining reliable and reproducible preclinical data. This document outlines the chemical properties of this compound, details various formulation strategies, and provides step-by-step protocols for their preparation and administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for selecting an appropriate formulation strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 258871-60-2 | [1] |
| Molecular Formula | C₂₇H₄₃NO₅ | [1] |
| Formula Weight | 461.6 g/mol | [1] |
| Appearance | Oil | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in Acetonitrile. A related compound, PF-1163A, is soluble in DMF, DMSO, Ethanol (B145695), and Methanol. Aqueous solubility is not explicitly reported but is expected to be low. | |
| Storage | -20°C |
Formulation Strategies for Poorly Soluble Compounds
For compounds like this compound with limited aqueous solubility, several formulation approaches can be employed to enhance bioavailability and ensure consistent in vivo exposure. The choice of formulation will depend on the required dose, the route of administration, and the animal species.
A general workflow for selecting a suitable formulation is presented below.
Excipient Selection
The table below summarizes common excipients used for formulating poorly soluble drugs for animal studies.
| Excipient Class | Examples | Advantages | Disadvantages |
| Co-solvents | Polyethylene glycol (PEG 300, PEG 400), Ethanol, Propylene glycol, Dimethyl sulfoxide (B87167) (DMSO) | Simple to prepare; can significantly increase solubility. | Potential for toxicity at high concentrations; can cause precipitation upon dilution in vivo. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15 | Enhance solubility and stability; can improve absorption. | Potential for hemolysis and hypersensitivity reactions, especially with intravenous administration. |
| Lipids/Oils | Corn oil, Sesame oil, Miglyol® 812, Labrafac® PG | High solubilizing capacity for lipophilic drugs; protects from degradation. | Can be viscous and difficult to administer; may influence drug metabolism. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes to increase aqueous solubility; generally well-tolerated. | Can be expensive; potential for nephrotoxicity at high doses. |
Experimental Protocols
Note: All preparations for parenteral administration should be conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques. The final formulation should be sterile-filtered if possible.
Protocol 1: Solubility Assessment
Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.
Materials:
-
This compound
-
Test vehicles (e.g., Saline, 5% Dextrose in Water (D5W), PEG 400, Ethanol, Corn Oil, 20% HP-β-CD in water)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Shaking incubator or rotator
-
Analytical balance
-
Micro-pipettes
Method:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several vials.
-
Add a small, measured volume of the first test vehicle to one of the vials to create a high target concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a shaking incubator at room temperature or 37°C for 24-48 hours to allow it to reach equilibrium.
-
After incubation, visually inspect the sample for any undissolved material.
-
If undissolved material is present, centrifuge the sample and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Repeat steps 2-6 for each test vehicle.
Protocol 2: Preparation of a Co-solvent Formulation for Oral or Intraperitoneal Administration
Objective: To prepare a solution of this compound using a co-solvent system.
Materials:
-
This compound
-
PEG 400
-
Ethanol
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles
-
Analytical balance
Method:
-
Calculate the required amounts of this compound and vehicle components for the desired final concentration and volume. For example, to prepare 10 mL of a 5 mg/mL solution in a vehicle of 30% PEG 400, 10% Ethanol, and 60% Saline:
-
This compound: 50 mg
-
PEG 400: 3 mL
-
Ethanol: 1 mL
-
Saline: 6 mL
-
-
In a sterile vial, weigh the required amount of this compound.
-
Add the PEG 400 and ethanol to the vial.
-
Vortex until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used if necessary.
-
Slowly add the saline to the vial while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity and absence of particulates.
-
Label the vial with the compound name, concentration, vehicle composition, preparation date, and expiration date.
-
Store as recommended (typically at 4°C, protected from light).
Protocol 3: Preparation of an Oil-in-Water Emulsion for Oral Administration
Objective: To prepare an emulsion for oral delivery of this compound.
Materials:
-
This compound
-
A suitable oil (e.g., sesame oil, corn oil)
-
A surfactant (e.g., Tween® 80)
-
Sterile water for injection or purified water
-
Homogenizer or sonicator
-
Sterile beakers or vials
Method:
-
Calculate the required amounts of each component. For example, to prepare 10 mL of a 2 mg/mL emulsion with 10% oil and 2% surfactant:
-
This compound: 20 mg
-
Oil: 1 mL
-
Tween® 80: 0.2 g (200 mg)
-
Water: to 10 mL
-
-
Dissolve the this compound in the oil. This is the oil phase.
-
In a separate container, dissolve the Tween® 80 in the water. This is the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while homogenizing or sonicating.
-
Continue homogenization/sonication for a sufficient time to form a stable, milky-white emulsion.
-
Visually inspect the emulsion for homogeneity and stability (i.e., no phase separation).
-
Label and store appropriately.
Administration Guidelines for Animal Studies
The route and volume of administration are critical for animal welfare and data quality. The following table provides general guidelines for mice.
| Route of Administration | Maximum Volume (Mouse) | Recommended Needle Size |
| Oral (gavage) | < 10 mL/kg | 20-22 G (ball-tipped) |
| Intravenous (IV) | < 5 mL/kg | 27-30 G |
| Intraperitoneal (IP) | < 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | < 10 mL/kg | 25-27 G |
Always consult your institution's IACUC guidelines for specific volume and needle size recommendations.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo efficacy testing.
References
Troubleshooting & Optimization
Troubleshooting PF-1163B solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with PF-1163B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a depsipeptide antifungal agent that has been isolated from Penicillium.[1] It functions by inhibiting the synthesis of ergosterol (B1671047) (ERG), an essential component of fungal cell membranes, with an IC₅₀ value of 34 ng/ml.[1] Its molecular formula is C₂₇H₄₃NO₅ and it has a formula weight of 461.6.[1] this compound is supplied as an oil and should be stored at -20°C.[1]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound is known to be soluble in acetonitrile.[1] While its solubility in aqueous solutions is limited, its structural analog, PF-1163A, is soluble in several organic solvents including DMF, DMSO, ethanol (B145695), and methanol. For experiments in aqueous systems, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. This stock solution can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with your biological system.
Q3: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?
This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Several strategies can be employed to overcome this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: The addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds.
-
Employ Co-solvents: Including a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) in your aqueous buffer can increase the solubility of your compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
Troubleshooting Guide
Issue 1: this compound stock solution in an organic solvent is not clear.
-
Possible Cause: The concentration of this compound may be too high for the selected solvent, or the compound may not have fully dissolved.
-
Troubleshooting Steps:
-
Vortexing and Sonication: Vigorously vortex the solution for 1-2 minutes. If undissolved particles are still visible, sonicate the solution in short bursts.
-
Gentle Warming: If the compound is heat-stable, gentle warming in a water bath (e.g., 37°C) for 5-10 minutes can aid dissolution.
-
Solvent Selection: If the above steps fail, consider trying a different organic solvent. A good starting point is DMSO, followed by ethanol, methanol, or acetonitrile.
-
Issue 2: Lack of biological activity in an in vitro assay.
-
Possible Cause: The actual concentration of soluble this compound in the assay may be lower than the intended concentration due to poor solubility and precipitation in the aqueous medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your assay plate under a microscope after adding the this compound solution. Look for any signs of precipitation.
-
Solubility Enhancement Techniques: Implement the strategies mentioned in FAQ Q3, such as using surfactants, co-solvents, or adjusting the pH of your assay buffer.
-
Serum Effects: Be aware that components in cell culture media, such as serum proteins, can affect the solubility and bioavailability of small molecules. Consider testing different serum concentrations or using serum-free media if your experimental design permits.
-
Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₃NO₅ | |
| Formula Weight | 461.6 | |
| Purity | ≥95% | |
| Formulation | An oil | |
| Storage | -20°C |
Table 2: Known Solubilities of this compound and its Analog PF-1163A
| Compound | Solvent | Solubility | Reference |
| This compound | Acetonitrile | Soluble | |
| PF-1163A | DMF | Soluble | |
| PF-1163A | DMSO | Soluble | |
| PF-1163A | Ethanol | Soluble | |
| PF-1163A | Methanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a precise volume of a suitable organic solvent (e.g., DMSO) to achieve a high target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, use gentle warming or sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Method for Solubility Assessment in Aqueous Buffers
-
Prepare a series of aqueous buffers with varying pH values (if the pKa of this compound is known, prepare buffers spanning this pKa).
-
To separate microcentrifuge tubes, add a small, precise volume of your this compound organic stock solution.
-
Add the different aqueous buffers to each tube to achieve the desired final concentration of this compound.
-
Include tubes with buffers containing a surfactant (e.g., 0.1% Tween® 80) or a co-solvent (e.g., 5% ethanol).
-
Vortex each tube vigorously for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC).
Visualizations
Caption: Experimental workflow for preparing and testing the solubility of this compound.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Sunitinib in Mammalian Cells
Disclaimer: The following information is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use. Sunitinib (B231) is a potent multi-kinase inhibitor, and its use should be accompanied by a thorough understanding of its on- and off-target activities.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of Sunitinib in mammalian cell-based experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Sunitinib?
A1: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), Stem Cell Factor Receptor (c-KIT), FMS-like Tyrosine Kinase 3 (FLT3), and the rearranged during transfection (RET) proto-oncogene.[1][2][3][4][5] Inhibition of these kinases underlies its potent anti-angiogenic and anti-tumor activities.[1][3]
Q2: I am observing unexpected cellular phenotypes in my experiments with Sunitinib that don't seem to be related to its primary targets. What could be the cause?
A2: It is highly likely that you are observing off-target effects. Due to the conserved nature of the ATP-binding pocket across the kinome, it is challenging to design kinase inhibitors with absolute specificity. Sunitinib is known to inhibit a number of kinases beyond its primary targets, which can lead to a range of unexpected cellular responses.
Q3: What are some of the most well-documented off-target effects of Sunitinib in mammalian cells?
A3: One of the most significant and well-studied off-target effects of Sunitinib is cardiotoxicity, which is primarily attributed to the inhibition of 5'-AMP-activated protein kinase (AMPK).[6] AMPK is a critical regulator of cellular energy homeostasis, and its inhibition can lead to mitochondrial dysfunction and apoptosis, particularly in cardiomyocytes.[6] Another potential contributor to cardiotoxicity is the inhibition of Ribosomal S6 Kinase (RSK1). Additionally, Sunitinib has been shown to inhibit ATP-binding cassette (ABC) drug transporters like P-glycoprotein (ABCB1) and ABCG2, which can alter the intracellular concentration of other drugs.[6][7]
Q4: My cells are showing signs of metabolic stress and decreased ATP levels after Sunitinib treatment, even though they are not cardiac cells. Is this related to an off-target effect?
A4: Yes, this is a strong possibility. The off-target inhibition of AMPK by Sunitinib can disrupt metabolic balance in various cell types, not just cardiomyocytes.[6] As a key cellular energy sensor, AMPK inhibition can lead to observable changes in cellular metabolism and a reduction in overall ATP levels, especially in cells that heavily rely on AMPK signaling for metabolic regulation.[6]
Q5: I'm co-administering Sunitinib with another compound and observing altered efficacy of the second compound. Could this be an off-target interaction?
A5: Yes, this is a known interaction. Sunitinib can inhibit the function of drug efflux pumps such as P-glycoprotein (ABCB1) and ABCG2.[6][7] By blocking these transporters, Sunitinib can increase the intracellular accumulation and, consequently, the potency and potential toxicity of co-administered drugs that are substrates for these pumps.[6]
Troubleshooting Guides
Problem: Unexpected Cell Death or Cytotoxicity at Low Sunitinib Concentrations
-
Possible Cause: The cell line you are using may be particularly sensitive to the off-target inhibition of a critical survival kinase. For example, inhibition of kinases like AMPK can trigger apoptosis.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: Compare the known off-target profile of Sunitinib (see Table 1) with the known dependencies of your cell line.
-
Validate with a Structurally Different Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinases (e.g., Sorafenib for VEGFR/PDGFR) to see if the phenotype persists. If the toxicity is unique to Sunitinib, it is more likely an off-target effect.
-
Perform Dose-Response Curves: Carefully determine the IC50 for cytotoxicity in your specific cell line (see Table 2 for examples) and use concentrations at or below this value for your experiments to minimize off-target effects.
-
Rescue Experiments: If a specific off-target is suspected (e.g., AMPK), attempt a rescue experiment by overexpressing a constitutively active form of the kinase.
-
Problem: Altered Cellular Morphology or Adhesion
-
Possible Cause: Off-target inhibition of kinases involved in cytoskeletal regulation or cell adhesion (e.g., SRC family kinases, FAK).
-
Troubleshooting Steps:
-
Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies) to visualize any changes.
-
Western Blot Analysis: Probe for changes in the phosphorylation status of key focal adhesion proteins such as FAK and Paxillin.
-
Adhesion Assays: Perform a cell adhesion assay to quantify the effects of Sunitinib on the ability of your cells to attach to an extracellular matrix-coated surface.
-
Data Presentation
Table 1: Kinase Selectivity Profile of Sunitinib
| Target Classification | Kinase | IC50 (nM) |
| Primary Targets | VEGFR1 | 80 |
| VEGFR2 (KDR) | 80 | |
| VEGFR3 | - | |
| PDGFRα | 2 | |
| PDGFRβ | 2 | |
| c-KIT | - | |
| FLT3 | 250 (wild-type), 50 (ITD mutant) | |
| RET | - | |
| Key Off-Targets | AMPK | Potent Inhibition |
| RSK1 | Potent Inhibition | |
| SRC Family Kinases | - | |
| ABCB1 (P-gp) | 14,200 (inhibition of substrate binding) | |
| ABCG2 | 1,330 (inhibition of substrate binding) |
Note: IC50 values can vary depending on the assay conditions. This table provides a summary from various sources for comparative purposes.[8][9][10]
Table 2: Cytotoxicity of Sunitinib in Various Mammalian Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Caki-1 | Renal Cell Carcinoma | 2.2 |
| Ren-01 | Renal Cell Carcinoma | 9 |
| Ren-02 | Renal Cell Carcinoma | 15 |
| K-562 | Chronic Myelogenous Leukemia | 3.5 |
| MV4-11 | Acute Myeloid Leukemia | 0.011 |
| HUVEC | Endothelial Cells | 0.04 |
| NIH-3T3 (PDGFRβ overexpressing) | Fibroblast | 0.039 |
Note: IC50 values are dependent on the duration of treatment and the specific assay used.[8][11][12][13]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of Sunitinib on a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., synthetic peptide)
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Sunitinib stock solution (in DMSO)
-
96-well assay plates
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
Methodology:
-
Prepare Sunitinib Dilutions: Perform a serial dilution of the Sunitinib stock solution in the kinase assay buffer to achieve a range of desired concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the purified kinase and its specific substrate to the kinase assay buffer.
-
Initiate Inhibition: Add the diluted Sunitinib solutions to the wells. Include a DMSO-only control.
-
Start Kinase Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Detection: Quantify the kinase activity based on the amount of phosphorylated substrate or ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Sunitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Sunitinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sunitinib Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Sunitinib. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against the Sunitinib concentration to determine the IC50 value.
Protocol 3: Western Blotting for AMPK Signaling
This protocol assesses the phosphorylation status of AMPK and its downstream target ACC to determine the effect of Sunitinib on this pathway.
Materials:
-
Mammalian cells
-
Sunitinib stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with Sunitinib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-AMPK/AMPK or p-ACC/ACC ratio indicates inhibition of the pathway.
Visualizations
Caption: Sunitinib's on-target inhibition of key receptor tyrosine kinases.
Caption: Key off-target effects of Sunitinib on cellular pathways.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-1163B Concentration in Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of PF-1163B in antifungal assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antifungal antibiotic.[1] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[2] Specifically, it targets the C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway. This disruption of ergosterol synthesis compromises the fungal cell membrane's integrity and function, leading to growth inhibition.
Q2: What is the recommended starting concentration range for this compound in an antifungal susceptibility test?
A2: For a new compound like this compound, it is recommended to start with a broad concentration range in a preliminary dose-response screening assay to determine the approximate Minimum Inhibitory Concentration (MIC). A typical starting range for novel antifungal agents can span from 0.03 µg/mL to 64 µg/mL. Based on the initial results, a more focused range can be used for definitive MIC testing.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the this compound powder in 100% DMSO to create a high-concentration stock, for example, at 10 mg/mL. It is crucial to ensure the final concentration of DMSO in the antifungal assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[3] Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in the assay medium?
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.
-
Potential Cause: Inconsistent inoculum preparation is a common source of variability.
-
Solution: Standardize the inoculum preparation by using a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard. For yeasts like Candida species, this corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Potential Cause: Subjectivity in visual endpoint reading.
-
Solution: To ensure objectivity, use a spectrophotometer to read the optical density of the microtiter plates. The MIC can be defined as the lowest concentration that causes a significant reduction in optical density (e.g., ≥50% or ≥90%) compared to the growth control.
Issue 2: No inhibition of fungal growth observed at any tested concentration of this compound.
-
Potential Cause: The tested fungal strain may be resistant to this compound.
-
Solution: Include a known susceptible control strain, such as Candida albicans, in your experiments to validate the assay and the activity of the compound.
-
Potential Cause: The concentration range tested is too low.
-
Solution: Perform a wider range-finding study with higher concentrations of this compound.
-
Potential Cause: this compound may have precipitated out of solution in the aqueous assay medium.
-
Solution: Visually inspect the wells of your assay plate for any signs of precipitation. If precipitation is observed, consider preparing the dilutions in a medium containing a small amount of a non-ionic surfactant or a different co-solvent, ensuring the additive does not affect fungal growth.
Issue 3: "Trailing" or persistent, partial growth at concentrations above the MIC.
-
Potential Cause: This phenomenon is common with antifungal agents that inhibit ergosterol biosynthesis.
-
Solution: Adhere strictly to the recommended endpoint reading criteria. For azoles and other ergosterol biosynthesis inhibitors tested against yeasts, the MIC is typically read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[3] Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) can also help minimize the trailing effect.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 32 |
Note: Data for a wider range of fungal species is currently limited in publicly available literature.
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Assay | IC50 (µg/mL) |
| Mammalian Cells (general) | Not specified | Not cytotoxic |
Note: A study reported that this compound did not show cytotoxic activity against mammalian cells, though specific cell lines and IC50 values were not provided. Further testing on specific cell lines such as HepG2, HeLa, and A549 is recommended to establish a quantitative cytotoxicity profile.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 1280 µg/mL.
-
-
Inoculum Preparation (for Candida spp.):
-
Subculture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the drug-free growth control. This can be determined visually or by measuring the optical density at 530 nm.
-
Visualizations
References
Overcoming common problems in PF-1163B MIC determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the Minimum Inhibitory Concentration (MIC) determination of the novel antifungal agent, PF-1163B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antifungal antibiotic isolated from Penicillium sp.[1] It is a 13-membered macrocyclic depsipeptide.[2][3] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, the closely related compound PF-1163A has been shown to inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway.[4] Due to their structural similarity, it is highly probable that this compound targets the same enzyme.
Q2: What is the typical MIC of this compound against Candida albicans?
A2: A reported MIC value for this compound against Candida albicans is 32 µg/ml. It is important to note that this value can vary depending on the specific strain and the experimental conditions used.
Q3: Can this compound be used in combination with other antifungal agents?
A3: Yes, studies have shown that PF-1163A, a closely related compound, acts synergistically with fluconazole (B54011) against azole-resistant strains of Candida albicans.[3] This suggests that combination therapy could be a promising application for this compound.
Q4: What are the main challenges in determining the MIC of this compound?
A4: As a natural product, this compound may present challenges related to solubility and stability in standard culture media. Additionally, as with many antifungal agents, issues such as trailing growth and inoculum standardization can affect the reproducibility of MIC results.
Troubleshooting Guide
This guide addresses specific problems that may arise during the MIC determination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible MIC values | Inaccurate inoculum preparation. | Ensure the fungal inoculum is standardized according to CLSI or EUCAST guidelines. Use a spectrophotometer to adjust the inoculum to the correct density. |
| Subjective endpoint determination. | If reading MICs visually, have a second researcher confirm the results. For a more objective measure, use a microplate reader to determine the concentration that inhibits 50% or 90% of growth compared to the control. | |
| No fungal growth in the positive control well | Inoculum viability is low. | Use a fresh culture to prepare the inoculum. Ensure the incubation conditions (temperature, time, atmosphere) are optimal for the fungal species being tested. |
| Contamination of the culture medium. | Use sterile techniques throughout the experimental setup. Check the sterility of the medium before use. | |
| Compound precipitation in the microplate wells | Poor solubility of this compound in the test medium. | Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing serial dilutions in the microplate, ensure the final DMSO concentration does not exceed 1-2.5% to avoid inhibiting fungal growth.[5] |
| Interaction with components of the culture medium. | Consider using a different buffered medium, such as RPMI-1640 with MOPS buffer, which is standard for antifungal susceptibility testing. | |
| Trailing growth (reduced but persistent growth at concentrations above the MIC) | This is a known phenomenon with some fungistatic agents. | The MIC should be recorded as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the positive control. This is the standard practice for azoles and other fungistatic compounds. |
| High variability between experimental runs | Degradation of this compound in the stock solution or culture medium. | Prepare fresh stock solutions of this compound for each experiment. If stability is a concern, a stability study of this compound in the chosen culture medium at 37°C can be performed using HPLC or LC-MS/MS to determine its half-life. |
Experimental Protocols
Detailed Protocol for this compound MIC Determination (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for a natural product with potential solubility issues.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 1.28 mg/mL.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Microdilution Plates:
- Use sterile 96-well, U-bottom microtiter plates.
- Add 100 µL of RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to all wells except the first column.
- In the first column, add 200 µL of the this compound stock solution diluted in RPMI-1640 to achieve twice the highest desired final concentration.
- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
- Column 11 should serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
3. Inoculum Preparation:
- Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at the appropriate temperature and for a sufficient time to ensure viability.
- Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
- Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
- Add 100 µL of the final inoculum to each well (columns 1-11).
- The final volume in each well will be 200 µL.
- Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.
- The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.
Data Presentation
Representative MIC Values of this compound
Since extensive MIC data for this compound against a wide range of fungi is not yet publicly available, the following table provides a template for how such data should be presented, including the known MIC for C. albicans. Researchers should generate their own data for other relevant species.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 32 | - | - |
| Candida glabrata | Data not available | Data not available | Data not available |
| Candida parapsilosis | Data not available | Data not available | Data not available |
| Cryptococcus neoformans | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | Data not available | Data not available | Data not available |
| Aspergillus flavus | Data not available | Data not available | Data not available |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and the Target of this compound
The following diagram illustrates the fungal ergosterol biosynthesis pathway and highlights the likely point of inhibition by this compound.
Caption: Fungal ergosterol biosynthesis pathway with the proposed target of this compound.
Experimental Workflow for this compound MIC Determination
This diagram outlines the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship for Troubleshooting Compound Precipitation
This diagram illustrates the decision-making process when encountering compound precipitation during an MIC assay.
Caption: Troubleshooting guide for this compound precipitation in MIC assays.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Navigating the Stability of PF-1163B: A Technical Support Center
Disclaimer: Information regarding the specific degradation products and pathways of PF-1163B is not extensively available in the public domain. Therefore, this technical support center provides guidance based on the general chemical properties of depsipeptides and antifungal agents. The troubleshooting advice and protocols should be considered as a starting point for investigation, and users are encouraged to perform their own stability and degradation studies.
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing the degradation of this compound during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when working with this potent antifungal agent.
Troubleshooting Guide: Common Issues with this compound Experiments
A primary challenge in working with complex molecules like this compound is ensuring their stability to obtain reliable and reproducible results. The following table outlines common experimental issues, their potential causes related to degradation, and suggested solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Antifungal Activity | Degradation of the active this compound molecule. This can be due to hydrolysis of the depsipeptide ester bond or other chemical modifications. | Store this compound stock solutions at -20°C or lower in anhydrous solvents like acetonitrile (B52724). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inconsistent Results Between Experiments | Partial degradation of this compound due to variations in experimental conditions (e.g., pH, temperature, light exposure). | Standardize all experimental protocols. Use buffered solutions to maintain a stable pH. Protect solutions from light, especially during long incubation periods. |
| Appearance of Unknown Peaks in Analytical Runs (e.g., HPLC, LC-MS) | Formation of degradation products. These can arise from hydrolysis, oxidation, or other reactions. | Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation of the Compound from Solution | Poor solubility of degradation products or changes in the solvent composition due to evaporation. | Ensure the compound is fully dissolved. Use sealed vials for storage and during experiments to prevent solvent evaporation. If precipitation occurs, centrifugation and analysis of the supernatant may be necessary, but the results should be interpreted with caution as the effective concentration will have changed. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: As a depsipeptide, this compound contains both ester and amide bonds. The ester linkage is generally more susceptible to hydrolysis than the amide bonds, especially under acidic or basic conditions. This would lead to the opening of the macrocyclic ring. Other potential degradation pathways for complex organic molecules include oxidation, particularly if there are susceptible functional groups, and photodegradation upon exposure to light.
Q2: How should I store this compound to minimize degradation?
A2: For long-term storage, this compound should be stored at -20°C as a solid or in a suitable anhydrous solvent such as acetonitrile.[1] For short-term use, refrigerated conditions (2-8°C) are acceptable, but prolonged storage at these temperatures is not recommended. It is crucial to protect the compound from moisture and light.
Q3: What analytical methods are suitable for detecting this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is the most common and effective technique. A stability-indicating HPLC method, which can separate the intact this compound from all potential degradation products, is essential for accurate quantification and stability assessment.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is developed through forced degradation studies. The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method is then optimized (e.g., by varying the mobile phase, column, and gradient) to achieve baseline separation of the parent compound from all the generated degradation peaks.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sample Analysis: Before and after incubation, take an aliquot of each sample, neutralize if necessary, dilute with the mobile phase, and analyze by HPLC-UV/MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
Visualizing Degradation and Analysis Workflows
To aid in understanding the processes involved in identifying and minimizing this compound degradation, the following diagrams have been created.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating analytical method.
References
Strategies to reduce variability in PF-1163B experiments
Welcome to the technical support center for PF-1163B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure reproducibility in experiments involving this novel antifungal agent.
Section 1: Compound Handling and Preparation
Variability in experimental results often begins with inconsistent compound handling. Ensuring this compound is properly dissolved, stored, and diluted is the first critical step toward reproducible data.
FAQs
Q1: What is the best way to dissolve and store this compound?
A1: Proper solubilization and storage are critical for maintaining the compound's integrity. This compound is a macrocyclic compound and may have limited aqueous solubility.
-
Initial Solubilization: We recommend creating a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Based on the related compound PF-1163A, other organic solvents like ethanol (B145695) and methanol (B129727) may also be suitable, but DMSO is preferred for creating stable, long-term stocks.[1]
-
Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. The related compound PF-1163A is stable for at least 4 years when stored at -20°C.[1]
-
Working Solutions: For cell-based assays, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular stress or toxicity, which can confound results.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation indicates that the compound's solubility limit has been exceeded in the current solvent or temperature.
-
Warm Gently: Try warming the solution to 37°C to see if the precipitate redissolves.
-
Vortex/Sonicate: Gently vortex or sonicate the vial to aid dissolution.
-
Re-evaluate Dilution: If precipitation occurs in your final working solution (e.g., cell culture media), it is likely due to the low solubility of this compound in aqueous environments. Consider lowering the final test concentration or using a different dilution scheme.
-
Fresh Stock: If you suspect the stock solution has degraded, it is best to prepare a fresh one from lyophilized powder.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High organic character ensures complete dissolution for stable stock solutions. |
| Stock Concentration | 10-20 mM | A high concentration minimizes the volume of DMSO added to final assays. |
| Stock Storage | -20°C or -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO % | < 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced artifacts and toxicity in cell-based experiments. |
Section 2: Cell-Based Assay Variability
Inconsistencies in cell-based assays are a major source of experimental variability. The following guides address common issues encountered during in-vitro testing of this compound.
FAQs
Q1: Why are my IC50/MIC values for this compound inconsistent between experiments?
A1: Fluctuations in IC50 or Minimum Inhibitory Concentration (MIC) values can stem from several factors. A systematic review of your protocol is necessary.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Cells at high passage numbers can exhibit altered genotypes and phenotypes, affecting their response to compounds.
-
Seeding Density: Cell density at the time of treatment can significantly impact the apparent potency of a compound. Higher cell densities can sometimes reduce the effective concentration of the compound per cell. Standardize your cell seeding protocol.
-
Assay Duration: The incubation time with this compound can influence the IC50 value. Ensure the treatment duration is consistent across all experiments. For a compound like this compound that likely targets ergosterol (B1671047) synthesis, a critical cellular process, effects may be time-dependent.[1]
-
Reagent Variability: Use the same lot of serum, media, and assay reagents (e.g., viability dyes) whenever possible. Lot-to-lot variability in these components can alter cell growth and drug response.
Below is a workflow to troubleshoot inconsistent results.
Q2: How do I know if this compound is causing off-target effects in my cells?
A2: Distinguishing on-target from off-target effects is crucial for validating your findings.
-
Target Engagement: The sibling compound, PF-1163A, is known to inhibit ERG25p in the ergosterol biosynthesis pathway in S. cerevisiae.[1] An ideal experiment would be to measure the accumulation of the substrate or depletion of the product of this enzyme in response to this compound treatment.
-
Resistant Cell Lines: As demonstrated with PF-1163A, using a cell line that overexpresses the putative target (e.g., ERG25p) can show a rightward shift in the dose-response curve, indicating on-target activity.[1]
-
Phenotypic Rescue: Attempt to rescue the this compound-induced phenotype by adding the downstream product of the inhibited pathway (e.g., ergosterol) to the culture medium. If the toxicity is reversed, it strongly suggests an on-target effect.
-
Use of Analogs: Compare the activity of this compound with its more polar analog, PF-1163A. Different analogs may have varying potencies and off-target profiles, providing clues to the structure-activity relationship.
Section 3: Experimental Protocols and Data Interpretation
This section provides a generalized protocol for a common antifungal assay and a visualization of the likely target pathway.
Generalized Protocol: Broth Microdilution Antifungal Susceptibility Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal strain like Candida albicans.
-
Inoculum Preparation: Culture the fungal strain overnight. Adjust the cell suspension to a concentration of 1-5 x 10^5 cells/mL in RPMI-1640 medium.
-
Compound Dilution: Perform a serial dilution of the this compound DMSO stock in the assay medium. A typical starting concentration might be 64 µg/mL, serially diluted two-fold.
-
Assay Plate Preparation: Add 100 µL of the fungal inoculum to each well of a 96-well microtiter plate.
-
Treatment: Add 100 µL of the serially diluted this compound to the corresponding wells. Include a positive control (e.g., fluconazole), a negative control (no drug), and a sterility control (no cells).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the drug-free control, often determined by visual inspection or by measuring optical density (OD600).
Putative Signaling Pathway: Ergosterol Biosynthesis
Based on the known mechanism of PF-1163A, this compound likely inhibits a step in the ergosterol biosynthesis pathway, a critical process for fungal membrane integrity. The diagram below illustrates a simplified view of this pathway, highlighting the likely target.
References
Technical Support Center: Investigating PF-1163B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to PF-1163B.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential primary mechanisms of resistance?
A1: Resistance to therapeutic compounds like this compound, a macrocyclic antibiotic, can arise from several well-established mechanisms. We recommend investigating the following possibilities:
-
Target Alteration: Mutations in the direct molecular target of this compound can prevent the drug from binding effectively.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Drug Inactivation: Cellular enzymes may metabolize or otherwise inactivate this compound.
-
Alterations in Downstream Signaling Pathways: Cells can develop workarounds to bypass the effects of this compound by altering downstream signaling pathways.
-
Cilia-Mediated Resistance: Recent studies have implicated primary cilia in mediating resistance to various drugs, particularly kinase inhibitors. Changes in cilia length, number, or function could be a contributing factor.[1][2][3]
Q2: Our this compound resistant cells show an altered morphology, specifically with more prominent primary cilia. Could this be related to the resistance mechanism?
A2: Yes, this is a significant observation. A growing body of evidence suggests a strong link between the presence and length of primary cilia and the development of drug resistance in cancer cells.[1][2] Increased ciliogenesis and elongation of primary cilia have been associated with resistance to several kinase inhibitors. These organelles act as signaling hubs, and alterations in their structure can lead to the activation of pro-survival pathways, counteracting the effects of the drug. We strongly recommend investigating the role of primary cilia in your this compound resistant model.
Q3: What is the proposed mechanism by which primary cilia mediate drug resistance?
A3: Primary cilia are sensory organelles that play crucial roles in various signaling pathways, including Hedgehog and Wnt signaling. In the context of drug resistance, it is hypothesized that the elongated and more numerous primary cilia in resistant cells act as signaling platforms that enhance pro-survival signals. This can occur through various mechanisms, such as increased sequestration of signaling components within the cilium or altered signal transduction. One key aspect of ciliary function is intraflagellar transport (IFT), which is responsible for moving proteins along the cilium. Dysregulation of IFT can lead to the accumulation of signaling molecules that promote cell survival and proliferation, thus conferring resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in cultured cells.
This guide will walk you through a series of experiments to determine if cilia-mediated resistance is occurring in your cell line.
Workflow for Investigating Cilia-Mediated Resistance
Caption: Workflow for investigating cilia-mediated drug resistance.
Step 1: Quantify the change in drug sensitivity.
-
Experiment: Perform a dose-response curve for this compound in both your sensitive (parental) and suspected resistant cell lines.
-
Data Presentation:
| Cell Line | IC50 (µM) for this compound | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 10.0 | 20 |
Step 2: Visualize and quantify primary cilia.
-
Experiment: Use immunofluorescence to stain for a ciliary marker (e.g., acetylated α-tubulin) and a basal body marker (e.g., γ-tubulin).
-
Protocol: See Experimental Protocol 1 .
-
Data Presentation:
| Cell Line | Percentage of Ciliated Cells (%) | Average Cilium Length (µm) |
| Parental | 15 | 2.5 |
| Resistant | 60 | 5.0 |
Step 3: Analyze the expression of genes involved in ciliogenesis and intraflagellar transport (IFT).
-
Experiment: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key cilia-related genes.
-
Protocol: See Experimental Protocol 2 .
-
Data Presentation:
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| IFT25 | 1.0 | 4.2 | +4.2 |
| IFT27 | 1.0 | 3.8 | +3.8 |
| BBS1 | 1.0 | 2.5 | +2.5 |
| KIF7 | 1.0 | 0.4 | -2.5 |
Step 4: Investigate the role of IFT and BBSome proteins.
-
Experiment: Perform western blotting to assess the protein levels of key IFT and BBSome components. IFT25 and IFT27 form a subcomplex within the IFT-B particle. The BBSome is a protein complex that works in concert with the IFT machinery.
-
Protocol: See Experimental Protocol 3 .
-
Signaling Pathway:
Caption: Role of IFT and BBSome in ciliary transport.
Problem 2: How to functionally validate the involvement of primary cilia in this compound resistance?
Step 1: Genetically perturb ciliogenesis.
-
Experiment: Use siRNA or shRNA to knock down a key gene required for ciliogenesis, such as IFT88 or KIF3A, in your resistant cell line.
-
Protocol: See Experimental Protocol 4 .
-
Expected Outcome: If primary cilia are mediating resistance, their disruption should re-sensitize the cells to this compound.
-
Data Presentation:
| Cell Line | Transfection | IC50 (µM) for this compound |
| Resistant | Scrambled siRNA | 10.0 |
| Resistant | IFT88 siRNA | 1.5 |
Step 2: Pharmacologically inhibit ciliogenesis.
-
Experiment: Treat resistant cells with a small molecule inhibitor of ciliogenesis (e.g., Ciliobrevin D) in combination with this compound.
-
Expected Outcome: Similar to genetic perturbation, pharmacological inhibition of cilia should restore sensitivity to this compound.
Experimental Protocols
Experimental Protocol 1: Immunofluorescence Staining for Primary Cilia
-
Seed cells on glass coverslips and grow to 70-80% confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., mouse anti-acetylated α-tubulin and rabbit anti-γ-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount coverslips with a DAPI-containing mounting medium.
-
Image using a fluorescence microscope.
Experimental Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from parental and resistant cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and primers for your genes of interest and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
Experimental Protocol 3: Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-IFT25, anti-IFT27, anti-BBS1) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Protocol 4: siRNA-mediated Gene Knockdown
-
Seed resistant cells in a 6-well plate.
-
On the following day, transfect cells with either a non-targeting (scrambled) siRNA or an siRNA targeting your gene of interest (e.g., IFT88) using a lipid-based transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium.
-
After 48-72 hours post-transfection, cells can be used for downstream experiments, such as drug sensitivity assays or western blotting to confirm knockdown efficiency.
References
Technical Support Center: Off-Target Screening for Kinase Inhibitors
Disclaimer: Information on the specific compound "PF-1163B" is not available in the public domain. The following guide has been created using Dasatinib (B193332) , a well-characterized multi-kinase inhibitor, as a representative example to illustrate the principles and methods of off-target screening. The data and protocols provided are for Dasatinib and should be adapted for proprietary compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] For kinase inhibitors, which are often designed to block a specific kinase driving a disease, these unintended interactions can lead to unforeseen biological consequences.[3] These can manifest as cellular toxicity, unexpected side effects in a clinical setting, or even produce a therapeutic benefit through a mechanism different from the intended one.[3][4] Understanding the off-target profile is critical for interpreting experimental results and predicting the safety and efficacy of a drug candidate.[2]
Q2: How can I determine if my kinase inhibitor is causing off-target effects in my experiments?
A2: Several experimental approaches can be used to identify and validate off-target effects:[1]
-
Kinome Profiling: This is a high-throughput method that screens your inhibitor against a large panel of kinases (often hundreds) to determine its selectivity.[1][5] A highly selective inhibitor will interact with few kinases, while a less selective one will bind to many.[6]
-
Phenotypic Screening: This involves comparing the observed cellular phenotype (e.g., cell death, growth arrest) with the known consequences of inhibiting the primary target.[1] Discrepancies may suggest that off-target effects are contributing to the cellular response.
-
Rescue Experiments: In a cellular model, you can introduce a version of the primary target that has been mutated to be resistant to the inhibitor. If the inhibitor's effect is still observed, it is likely due to off-target interactions.[1]
-
Use of Structurally Different Inhibitors: Employing an inhibitor with a different chemical scaffold but the same primary target can help differentiate on- and off-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[3]
Q3: How do I select the right concentration of my inhibitor to minimize off-target effects?
A3: The key is to use the lowest concentration that produces the desired on-target effect while being below the inhibitory concentration for known off-targets.[3] A critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your primary target.[3][5] Kinome profiling data will provide IC50 or dissociation constant (Kd) values for a wide range of kinases, allowing you to establish a "selectivity window."[7] For example, if your inhibitor has an IC50 of 10 nM for the primary target and >1 µM for most off-targets, using it at concentrations between 10-100 nM in cell-based assays is a good starting point to ensure on-target specificity.
Q4: What is the difference between biochemical assays and cell-based assays for off-target screening?
A4:
-
Biochemical Assays (e.g., in vitro kinase assays) use purified, recombinant enzymes and substrates.[8][9] They are excellent for determining direct inhibitory activity and potency (IC50, Ki) against a specific kinase without the complexity of a cellular environment.[5] However, they may not fully predict how an inhibitor will behave in a living cell, where factors like membrane permeability and high intracellular ATP concentrations can influence efficacy.[10]
-
Cell-Based Assays measure the effect of the inhibitor in a more physiologically relevant context.[5] These assays, such as measuring the phosphorylation of a downstream substrate via Western Blot or ELISA, confirm that the inhibitor can enter the cell, engage its target, and produce a biological response.[1] Discrepancies between biochemical and cell-based assay results can point to issues like poor cell permeability or significant off-target effects.[10]
Quantitative Data Summary: Dasatinib Kinase Selectivity
The following table summarizes the inhibitory activity of Dasatinib against its primary target (BCR-ABL) and a selection of significant off-targets. Lower IC50 or Kd values indicate higher potency. This data is crucial for designing experiments with appropriate concentrations to distinguish on-target from off-target effects.
| Kinase Target | Target Type | IC50 / Kd (nM) | Reference |
| BCR-ABL | On-Target | <1 | [4][11] |
| SRC | Off-Target | 0.8 | [4][12] |
| LCK | Off-Target | 1.1 | [13] |
| c-KIT | Off-Target | 5 | [4][12] |
| PDGFRβ | Off-Target | 28 | [4][12] |
| EPHA2 | Off-Target | 16 | [12] |
| DDR1 | Off-Target | - | [14] |
| NQO2 | Off-Target (non-kinase) | >100,000 | [6] |
Note: Values are compiled from various sources and may differ slightly between studies.[7]
Experimental Protocols
Method 1: In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol provides a general method for determining the IC50 of an inhibitor against a purified kinase using radiolabeled ATP.
Objective: To quantify the inhibitory potency of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.[15][16]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]-ATP
-
Non-radiolabeled ("cold") ATP
-
Kinase inhibitor (e.g., Dasatinib) dissolved in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the inhibitor in DMSO, then dilute further into the kinase reaction buffer.
-
Prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase.[17]
-
Prepare an ATP mix containing both [γ-³²P]-ATP and cold ATP at a final concentration appropriate for the kinase (often near its Km for ATP).[15]
-
-
Assay Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to your reaction wells (e.g., in a 96-well plate).
-
Add the kinase/substrate master mix to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
-
Initiate Reaction:
-
Start the kinase reaction by adding the ATP mix to all wells.[17]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding an equal volume of phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
-
Wash and Detect:
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]-ATP.
-
Dry the filter paper and place it in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from a no-enzyme control) from all values.
-
Normalize the data, setting the vehicle control (no inhibitor) to 100% activity and the background to 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
-
Troubleshooting Guides
Issue 1: High variability between replicate wells in my in vitro kinase assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for common reagents to be dispensed across the plate.[10] | Reduced standard deviation between replicate wells, leading to more reliable IC50 calculations. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation. If necessary, fill outer wells with buffer or water to create a humidity barrier.[10] | Consistent results across the plate, regardless of well position. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells being compared.[10] | Ensures that all reactions proceed for the same duration, providing more accurate comparative data. |
| Enzyme Aggregation | Ensure the kinase is properly stored and handled. Briefly centrifuge the enzyme stock before use. Consider including a carrier protein like BSA in the reaction buffer.[10] | Improved enzyme stability and consistent activity across all assay wells. |
Issue 2: My inhibitor is potent in the biochemical assay but shows weak or no activity in my cell-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane. | Consider synthesizing analogs with improved physicochemical properties. This is a significant medicinal chemistry challenge. |
| High Intracellular ATP | Cellular ATP concentrations (~1-10 mM) are much higher than those used in many biochemical assays. For ATP-competitive inhibitors, this can lead to reduced apparent potency.[10] | Re-run the in vitro kinase assay with a higher, more physiologically relevant ATP concentration. This will provide a more accurate IC50 that is likely to better correlate with cellular activity. |
| Compound Efflux or Metabolism | The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form.[18] | Conduct experiments with efflux pump inhibitors or in cell lines with known metabolic enzyme deficiencies to test these possibilities. |
| Off-Target Effects Masking On-Target Inhibition | The compound could be inhibiting other kinases or proteins that counteract the effect of inhibiting the primary target.[6][19] | Perform a kinome-wide selectivity screen to identify potent off-targets. Use orthogonal methods like siRNA knockdown of the primary target to confirm the expected phenotype.[1] |
Visualizations
Caption: Workflow for an in vitro radiometric kinase assay.
Caption: Dasatinib's on-target and key off-target pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of PF-1163B in In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the antifungal agent PF-1163B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a depsipeptide antifungal antibiotic isolated from Penicillium sp.[1][2]. It functions by inhibiting ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane[1]. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₃NO₅ | [1] |
| Molecular Weight | 461.6 g/mol | [1] |
| Physical Form | An oil | |
| Solubility | Soluble in Acetonitrile. Aqueous solubility is not well-documented but is presumed to be low. | |
| Mechanism of Action | Inhibition of ergosterol synthesis |
Q2: What are the likely challenges affecting the in vivo bioavailability of this compound?
Based on its properties as a depsipeptide and its formulation as an oil, researchers may encounter the following challenges:
-
Poor Aqueous Solubility: As an oily substance, this compound is likely to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit its dissolution and subsequent absorption. For a drug to be absorbed, it must first be in solution.
-
Low Permeability: The molecular weight of this compound (461.6 g/mol ) is approaching the upper limit of what is typically associated with good passive diffusion across the intestinal epithelium (Lipinski's Rule of Five suggests <500 Da). While not definitive, this could contribute to lower permeability.
-
First-Pass Metabolism: Like many xenobiotics, this compound may be subject to metabolism in the liver and/or the intestinal wall before it reaches systemic circulation, which would reduce its bioavailability.
-
P-glycoprotein (P-gp) Efflux: As a natural product, this compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump drugs out of intestinal cells back into the lumen, thereby reducing absorption.
Q3: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
While not definitively established, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. Its oily nature suggests low solubility, and its moderate molecular weight could lead to either high or low permeability.
Understanding the BCS class is crucial as it guides the formulation strategy. For BCS Class II drugs, enhancing the dissolution rate is the primary goal, while for BCS Class IV drugs, both solubility and permeability must be addressed.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at improving this compound bioavailability.
Problem 1: Low and Variable Oral Bioavailability in Animal Models
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor aqueous solubility and slow dissolution rate. | Formulation Enhancement: 1. Micronization/Nanonization: Reduce the particle size to increase the surface area for dissolution. 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS), self-microemulsifying drug delivery system (SMEDDS), or a lipid nanoparticle (LNP) formulation to improve solubilization in the GI tract. 3. Amorphous Solid Dispersions (ASDs): Co-formulate this compound with a polymer to create an amorphous solid dispersion, which can improve both solubility and dissolution rate. | Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) 1. Excipient Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to solubilize this compound. 2. Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region. 3. Formulation Preparation: Select an optimal ratio from the self-emulsification region and dissolve this compound in the oil phase. Add the surfactant and co-surfactant and mix until a clear solution is obtained. 4. Characterization: Characterize the SEDDS for globule size, zeta potential, and in vitro drug release in simulated gastric and intestinal fluids. |
| P-glycoprotein (P-gp) mediated efflux. | Co-administration with a P-gp Inhibitor: Administer this compound concurrently with a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A, to assess the impact of efflux on its absorption. | Protocol: In Vivo P-gp Inhibition Study in Rats 1. Animal Acclimatization: Acclimatize male Sprague-Dawley rats for one week. 2. Dosing Groups: - Group 1 (Control): this compound formulation (e.g., 10 mg/kg) administered orally. - Group 2 (Test): Verapamil (e.g., 5 mg/kg) administered orally 30 minutes prior to the oral administration of the this compound formulation (10 mg/kg). 3. Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose. 4. Pharmacokinetic Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method and calculate pharmacokinetic parameters (AUC, Cmax, Tmax). |
Problem 2: High Inter-Individual Variability in Pharmacokinetic Profiles
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Food effects on drug absorption. | Fasted vs. Fed State Bioavailability Study: Conduct a crossover study in an appropriate animal model (e.g., beagle dogs) to compare the bioavailability of this compound in both fasted and fed states. | Protocol: Fed vs. Fasted Bioavailability Study in Beagle Dogs 1. Animal Allocation: Use a crossover design with a washout period of at least one week between treatments. 2. Fasted State: Fast the dogs overnight (at least 12 hours) with free access to water before oral administration of the this compound formulation. 3. Fed State: Provide a high-fat meal (e.g., as per FDA guidance) 30 minutes before dosing. 4. Dosing and Sampling: Administer the this compound formulation and collect blood samples at regular intervals for pharmacokinetic analysis. |
| GI tract instability. | In Vitro Stability Assessment: Evaluate the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to determine if degradation is occurring. | Protocol: In Vitro GI Stability Assay 1. Prepare Solutions: Prepare SGF (pH 1.2) and SIF (pH 6.8). 2. Incubation: Add a known concentration of this compound to both SGF and SIF and incubate at 37°C. 3. Sampling and Analysis: Withdraw aliquots at different time points (e.g., 0, 1, 2, 4 hours) and immediately quench the reaction. Analyze the concentration of this compound using a stability-indicating HPLC method. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 100 (Reference) |
| Micronized Suspension | 10 | 120 ± 25 | 1.5 | 650 ± 110 | 260 |
| SEDDS | 10 | 450 ± 90 | 1.0 | 2800 ± 450 | 1120 |
Table 2: Hypothetical Effect of a P-gp Inhibitor on the Oral Bioavailability of this compound in Rats
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| This compound SEDDS | 450 ± 90 | 1.0 | 2800 ± 450 |
| This compound SEDDS + Verapamil | 980 ± 150 | 1.0 | 6100 ± 800 |
Visualizations
Caption: Workflow for comparing the in vivo bioavailability of different this compound formulations.
Caption: Factors affecting the oral bioavailability of this compound.
References
Validation & Comparative
Comparative Analysis of PF-1163B and PF-1163A: Information Not Publicly Available
A comprehensive comparative analysis of PF-1163B and PF-1163A, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time. Extensive searches for publicly available information on compounds with these designations have not yielded any relevant results in the context of pharmaceutical research or drug development.
The identifiers "this compound" and "PF-1163A" do not correspond to any known therapeutic agents or research molecules in the public domain. It is highly probable that these are internal project codes used by a private entity, such as a pharmaceutical company or a research institution, and have not been disclosed in scientific literature, patent applications, or other publicly accessible sources.
Without foundational information on the nature of these compounds, their molecular targets, and their intended therapeutic applications, it is impossible to conduct the requested comparative analysis. The creation of data tables, experimental methodologies, and signaling pathway diagrams is contingent upon the availability of this primary data.
Researchers, scientists, and drug development professionals seeking information on these specific compounds are advised to consult internal documentation or directly contact the organization that originated these identifiers. Should "this compound" and "PF-1163A" be alternative or abbreviated names for compounds known by other designations, providing those alternative names may enable a successful retrieval of the required information for a comparative guide.
PF-1163B: A Comparative Analysis with Other Ergosterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-1163B with other prominent ergosterol (B1671047) biosynthesis inhibitors used in antifungal research and therapy. The information is compiled from publicly available scientific literature and aims to provide an objective overview for research and drug development purposes.
Introduction to Ergosterol Biosynthesis and its Inhibition
Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a key target for many antifungal drugs because it is essential for fungal viability and is absent in mammals, who produce cholesterol instead. This specificity allows for selective toxicity against fungal pathogens.
Several classes of antifungal agents target different enzymes in the ergosterol biosynthesis pathway. These include:
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).
-
Allylamines (e.g., Terbinafine): Inhibit squalene (B77637) epoxidase (encoded by the ERG1 gene).
-
Morpholines (e.g., Amorolfine): Inhibit both Δ14-reductase (encoded by the ERG24 gene) and Δ8-Δ7 isomerase (encoded by the ERG2 gene).
-
This compound and its analogue PF-1163A: These compounds represent a distinct class of inhibitors.
This compound: Mechanism of Action
This compound, along with its closely related compound PF-1163A, is an antifungal agent isolated from Penicillium sp.[1] While research on this compound is limited in publicly accessible literature, studies on PF-1163A have identified its target as C-4 sterol methyl oxidase , an enzyme encoded by the ERG25 gene.[2] This enzyme is responsible for the demethylation of sterols at the C-4 position, a critical step in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the disruption of ergosterol production and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. Given their structural similarity and common origin, it is highly probable that this compound shares the same mechanism of action.
Quantitative Comparison of Antifungal Activity
However, to provide a contextual understanding, the following table summarizes typical MIC ranges for common ergosterol biosynthesis inhibitors against various fungal pathogens, as reported in the literature. It is important to note that these values are not from a single comparative study and should be interpreted with caution.
| Antifungal Agent | Class | Target Enzyme | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| This compound | - | C-4 sterol methyl oxidase (ERG25) (presumed) | Data not publicly available | Data not publicly available |
| Fluconazole | Azole | Lanosterol 14α-demethylase (ERG11) | 0.25 - 4 | Generally high/Resistant |
| Voriconazole | Azole | Lanosterol 14α-demethylase (ERG11) | 0.015 - 0.5 | 0.25 - 2 |
| Terbinafine | Allylamine | Squalene epoxidase (ERG1) | 0.03 - 8 | 0.03 - 1 |
| Amorolfine | Morpholine | Δ14-reductase (ERG24) & Δ8-Δ7 isomerase (ERG2) | 0.125 - 4 | 0.125 - 4 |
Note: MIC ranges can vary significantly depending on the specific strain, testing methodology, and laboratory.
Initial studies have reported that PF-1163A and this compound exhibit potent growth inhibitory activity against the pathogenic fungal strain Candida albicans.[1]
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new compounds and for clinical decision-making. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for antifungal susceptibility testing. The following is a detailed protocol for the broth microdilution method, which is commonly used to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Antifungal Susceptibility Testing (based on CLSI M27)
1. Preparation of Antifungal Stock Solution:
-
Accurately weigh a sufficient amount of the antifungal agent (e.g., this compound) and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
The stock solution should be sterilized by filtration if necessary and can be stored at -70°C.
2. Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp. or Potato Dextrose Agar for Aspergillus spp.) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, a hemocytometer is used to adjust the conidial suspension to the desired concentration (e.g., 0.4-5 x 10^4 CFU/mL).
-
Dilute the standardized suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration.
3. Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (inoculum without drug), and well 12 serves as a negative control (medium only).
4. Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (well 11).
-
Growth can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizations
Signaling Pathway Diagram
Caption: Ergosterol biosynthesis pathway with targets of major inhibitor classes.
Experimental Workflow Diagram
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Logical Relationship Diagram
Caption: Classification of ergosterol biosynthesis inhibitors by target.
Conclusion
This compound represents a potentially novel class of ergosterol biosynthesis inhibitors targeting C-4 sterol methyl oxidase (ERG25). This distinct mechanism of action could be advantageous, particularly in the context of resistance development to existing antifungal agents like azoles. However, a comprehensive evaluation of its antifungal spectrum and potency requires the public availability of robust, comparative in vitro susceptibility data. Further research is warranted to fully elucidate the therapeutic potential of this compound and its place in the arsenal (B13267) of antifungal compounds.
References
Validation of PF-1163B's antifungal activity against clinical isolates
A comprehensive guide to the antifungal activity of PF-1163B, offering a comparative analysis against established antifungal agents, detailed experimental protocols, and insights into its mechanism of action.
Introduction
This compound is a novel macrocyclic antifungal antibiotic isolated from a fermentation broth of Penicillium sp.[1] Structurally similar to its counterpart, PF-1163A, this compound has demonstrated potent inhibitory activity against pathogenic fungi, notably Candida albicans.[1] The primary mechanism of action for the PF-1163 class of compounds is the disruption of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[1] This guide provides an in-depth validation of this compound's antifungal activity, a comparison with existing antifungal drugs, detailed experimental methodologies, and a visual representation of its mode of action.
Comparative Antifungal Activity
A thorough review of publicly available scientific literature, including peer-reviewed articles and patent filings, did not yield specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for this compound against a range of clinical isolates. The original discovery of PF-1163A and B reported "potent growth inhibitory activity" against Candida albicans but did not provide specific MIC values.[1]
To provide a framework for future comparative analysis, the following table presents representative MIC ranges for two commonly used antifungal agents, fluconazole (B54011) and amphotericin B, against various clinical isolates of Candida species. Once MIC data for this compound becomes available, it can be integrated into this table for a direct comparison.
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Candida glabrata (MIC Range in µg/mL) | Candida parapsilosis (MIC Range in µg/mL) | Candida tropicalis (MIC Range in µg/mL) | Candida krusei (MIC Range in µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluconazole | 0.25 - 128 | 0.5 - >256 | 0.125 - 64 | 0.25 - 128 | 4 - >256 |
| Amphotericin B | 0.03 - 2 | 0.03 - 2 | 0.03 - 2 | 0.03 - 2 | 0.12 - 4 |
Note: The provided MIC ranges for fluconazole and amphotericin B are compiled from various sources and can vary depending on the specific isolates and testing methodologies.
Experimental Protocols
The standardized method for determining the in vitro antifungal susceptibility of yeasts is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3. This protocol is recommended for evaluating the antifungal activity of this compound against clinical isolates.
CLSI M27-A3 Broth Microdilution Method for Yeast Susceptibility Testing
1. Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
This compound and other comparator antifungal agents are reconstituted in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
The MIC is determined by visual inspection or by using a spectrophotometric reader.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway of this compound Antifungal Activity
Caption: this compound inhibits ergosterol biosynthesis.
Conclusion
This compound represents a promising novel antifungal agent with a distinct mechanism of action targeting the essential ergosterol biosynthesis pathway in fungi. While preliminary studies indicate potent activity against Candida albicans, further research is critically needed to quantify its efficacy against a broad range of clinical isolates and to establish a comprehensive profile of its antifungal spectrum. The lack of publicly available MIC data for this compound currently limits a direct comparative assessment against established antifungal drugs. Future studies employing standardized methodologies, such as the CLSI M27-A3 protocol, are essential to validate its clinical potential and to provide the necessary data for its consideration in drug development pipelines. The diagrams provided offer a clear visualization of the experimental approach to its validation and its molecular mechanism of action, serving as valuable resources for researchers in the field.
References
A Comparative Analysis of PF-1163B and Echinocandins: A Guide for Researchers
In the landscape of antifungal drug development, a continuous search for novel agents with distinct mechanisms of action is paramount to address the challenges of emerging resistance and to broaden the therapeutic arsenal. This guide provides a comparative overview of PF-1163B, a novel natural product antifungal, and the well-established echinocandin class of drugs. While extensive data is available for echinocandins, information on this compound is limited to early-stage discovery and mechanistic studies. This comparison, therefore, highlights both what is known and the critical data gaps that need to be addressed for a comprehensive evaluation of this compound's potential.
Executive Summary
This compound and echinocandins represent two distinct classes of antifungal agents with fundamentally different mechanisms of action. Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell lysis. In contrast, this compound is an inhibitor of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. This difference in molecular targets suggests that this compound could be effective against pathogens resistant to echinocandins and other drug classes. However, a significant lack of publicly available data on the antifungal spectrum, potency (MIC values), and in vivo efficacy of this compound precludes a direct, data-driven comparison with the clinically established echinocandins.
Mechanism of Action
The primary difference between this compound and echinocandins lies in their molecular targets within the fungal cell.
This compound: This novel antifungal, isolated from a Penicillium species, inhibits the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that regulates membrane fluidity and integrity.[1][2] Specifically, its close analog, PF-1163A, has been shown to target C-4 sterol methyl oxidase (Erg25p), a key enzyme in the ergosterol biosynthetic pathway.[3][4][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function.
Echinocandins: This class of cyclic lipopeptides, which includes caspofungin, micafungin, and anidulafungin, non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes).[6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Disruption of glucan synthesis compromises cell wall integrity, leading to osmotic instability and fungal cell death.[6]
dot
Caption: Comparative signaling pathways of this compound and Echinocandins.
Antifungal Spectrum and Potency
A direct comparison of the antifungal spectrum and potency is challenging due to the lack of quantitative data for this compound.
This compound: The initial discovery reported "potent growth inhibitory activity against pathogenic fungal strain Candida albicans".[1] However, specific Minimum Inhibitory Concentration (MIC) values, which are crucial for quantifying antifungal activity, have not been published. Furthermore, its activity against other medically important fungi, such as other Candida species, Aspergillus species, or emerging multidrug-resistant pathogens like Candida auris, remains unknown.
Echinocandins: Echinocandins have a broad spectrum of activity against many Candida species and are generally fungicidal.[6] They are also active against Aspergillus species, although their effect is generally fungistatic.[7] Echinocandins are not effective against Cryptococcus neoformans, Zygomycetes, and Fusarium species.[6]
Table 1: Comparative Antifungal Spectrum and Potency
| Feature | This compound | Echinocandins |
| Target Fungi | ||
| Candida albicans | Potent activity reported[1][2] | Generally potent activity (MIC90: ≤0.06 - 2 µg/mL for caspofungin) |
| Non-albicans Candida | Data Not Available | Broadly active against most species, including fluconazole-resistant isolates. Higher MICs for C. parapsilosis and C. guilliermondii.[8] |
| Aspergillus species | Data Not Available | Fungistatic activity (MEC90 for caspofungin: 0.06 - 0.5 µg/mL depending on the species).[9] |
| Cryptococcus neoformans | Data Not Available | Intrinsically resistant.[6] |
| Zygomycetes | Data Not Available | Intrinsically resistant.[6] |
| Quantitative Data (MIC/MEC) | Not Publicly Available | Widely available and standardized. |
Resistance Mechanisms
Understanding the mechanisms of resistance is critical for the long-term clinical viability of any antifungal agent.
This compound: As the precise molecular interactions of this compound with its target are not fully elucidated, mechanisms of resistance have not been studied. Potential resistance mechanisms could involve mutations in the ERG25 gene leading to reduced drug binding, or upregulation of efflux pumps that remove the drug from the cell.
Echinocandins: Resistance to echinocandins is primarily associated with mutations in the "hot spot" regions of the FKS1 or FKS2 genes, which encode the catalytic subunit of the target enzyme, β-(1,3)-D-glucan synthase.[6] These mutations reduce the susceptibility of the enzyme to inhibition by echinocandins.
Experimental Protocols
Detailed experimental protocols for the evaluation of antifungal agents are crucial for reproducible and comparable results.
Antifungal Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents have been established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3/9.3): This is the reference method for determining the Minimum Inhibitory Concentration (MIC) for yeasts and filamentous fungi.
-
Principle: Two-fold serial dilutions of the antifungal agent are prepared in microtiter plates. A standardized inoculum of the fungal isolate is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the drug that inhibits visible growth. For echinocandins against filamentous fungi, the endpoint is the Minimum Effective Concentration (MEC), characterized by the observation of abnormal, stunted hyphal growth.
-
Workflow: dot
Caption: A generalized workflow for broth microdilution antifungal susceptibility testing.
-
Ergosterol Biosynthesis Inhibition Assay
This assay is used to confirm the mechanism of action of agents that target the ergosterol pathway.
-
Principle: Fungal cells are cultured in the presence of the test compound. The sterols are then extracted and analyzed by spectrophotometry or chromatography (e.g., GC-MS or HPLC) to quantify the levels of ergosterol and identify the accumulation of any precursor sterols.
-
Methodology:
-
Culture: Grow fungal cells to mid-log phase in a suitable medium with and without the test compound (e.g., this compound).
-
Harvest and Saponification: Harvest the cells, and saponify the cell pellet using alcoholic potassium hydroxide (B78521) to release non-saponifiable lipids (sterols).
-
Extraction: Extract the sterols with an organic solvent such as n-heptane or hexane.
-
Analysis: Analyze the extracted sterols. Spectrophotometric analysis can be used for a general quantification of ergosterol, which has a characteristic four-peaked absorbance spectrum. For a more detailed analysis of the sterol profile and to identify accumulated intermediates, GC-MS or HPLC is required.
-
Comparative Summary and Future Directions
The following table summarizes the key characteristics of this compound and echinocandins based on currently available information.
Table 2: High-Level Comparison of this compound and Echinocandins
| Characteristic | This compound | Echinocandins |
| Drug Class | Macrocyclic lactone | Cyclic lipopeptide |
| Source | Natural product (Penicillium sp.)[1] | Semi-synthetic derivatives of natural products |
| Mechanism of Action | Inhibition of ergosterol biosynthesis (C-4 sterol methyl oxidase)[3][4][5] | Inhibition of β-(1,3)-D-glucan synthesis[6] |
| Molecular Target | Erg25p | β-(1,3)-D-glucan synthase (Fks proteins)[6] |
| Cellular Target | Fungal cell membrane | Fungal cell wall |
| Spectrum of Activity | Reported against Candida albicans, full spectrum unknown.[1][2] | Broad-spectrum against Candida and Aspergillus spp.[6] |
| Resistance Mechanism | Not yet characterized | Mutations in FKS genes.[6] |
| Clinical Development | Preclinical | Clinically approved and widely used |
The distinct mechanism of action of this compound makes it a compound of interest. By targeting a different cellular pathway than existing antifungal classes, it has the potential to be effective against fungal strains that have developed resistance to echinocandins, azoles, or polyenes. However, to realize this potential, significant further research is required.
Critical Data Needed for a Comprehensive Comparison:
-
Quantitative Antifungal Activity: Determination of MIC values for this compound against a broad panel of clinically relevant yeasts and molds, including resistant isolates.
-
In Vivo Efficacy: Studies in animal models of fungal infections to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
-
Toxicity Profile: In vitro and in vivo studies to evaluate the potential toxicity of this compound against mammalian cells.
-
Resistance Studies: Selection and characterization of resistant mutants to understand the potential for resistance development and the underlying molecular mechanisms.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-1163B and Amphotericin B: In Vitro and In Vivo Perspectives
A detailed guide for researchers, scientists, and drug development professionals on the antifungal agents PF-1163B and amphotericin B. This document provides a comparative overview of their mechanisms of action, in vitro efficacy, and, where available, in vivo toxicity and efficacy, supported by experimental data and protocols.
This guide offers a head-to-head comparison of the novel antifungal candidate this compound and the established polyene antibiotic amphotericin B. While extensive data exists for amphotericin B, public information on the in vivo performance of this compound is currently limited. This comparison, therefore, focuses on available in vitro data and the distinct mechanisms of action of these two compounds.
Mechanism of Action
The fundamental difference between this compound and amphotericin B lies in their mode of inhibiting fungal growth. This compound acts as an inhibitor of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity, while amphotericin B directly interacts with ergosterol, leading to membrane disruption.
This compound: This novel antibiotic, isolated from Penicillium sp., specifically inhibits the C-4 sterol methyl oxidase enzyme in the ergosterol biosynthesis pathway.[1] By blocking this step, this compound prevents the formation of ergosterol, leading to a fungistatic effect.
Amphotericin B: As a polyene antifungal, amphotericin B binds directly to ergosterol in the fungal cell membrane. This binding leads to the formation of pores or channels, causing leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[2] This direct membrane disruption confers a fungicidal activity.
In Vitro Efficacy
The in vitro activity of both compounds has been evaluated against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antifungal efficacy.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 32 | [3] |
| Amphotericin B | Candida albicans | 0.8 - 1.2 | [4] |
| Candida glabrata | 0.8 - 1.2 | [4] | |
| Candida krusei | 0.8 - 1.2 | ||
| Candida parapsilosis | 0.8 - 1.2 | ||
| Candida tropicalis | 0.8 - 1.2 |
Note: The provided MIC for this compound is from a single source and against a single species. Further studies are required to establish its broader spectrum of activity. Amphotericin B demonstrates broad-spectrum activity against a wide range of Candida species.
In Vivo Efficacy and Toxicity
A critical aspect of antifungal drug development is the evaluation of a compound's performance and safety in living organisms.
This compound: To date, there is no publicly available quantitative data from in vivo efficacy or toxicity studies for this compound. One study qualitatively mentions that PF-1163A and B "did not show cytotoxic activity against mammalian cells," but the experimental details and data are not provided.
Amphotericin B: Extensive in vivo data is available for amphotericin B, highlighting both its efficacy and its significant toxicity, particularly nephrotoxicity.
| Parameter | Animal Model | Value | Reference |
| LD50 (Fungizone) | ddY Mice | 3.0 mg/kg | |
| LD50 (Liposomal) | ddY Mice | >10.0 mg/kg | |
| Maximal Tolerated Dose | Mice | 0.8 mg/kg | |
| Efficacy | Murine Candidiasis | 50% survival at 0.8 mg/kg (Fungizone) | |
| Murine Candidiasis | 100% survival at 5.0 mg/kg (Liposomal) |
The development of liposomal formulations of amphotericin B has significantly improved its therapeutic index by reducing its toxicity while maintaining or improving efficacy.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.
In Vivo Murine Model of Systemic Candidiasis
This protocol provides a general framework for assessing the efficacy and toxicity of an antifungal agent in a mouse model of disseminated candidiasis.
-
Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: At a specified time post-infection, cohorts of mice are treated with the investigational antifungal agent (e.g., this compound) or a comparator (e.g., amphotericin B) via a relevant route of administration (e.g., intravenous, intraperitoneal). A vehicle control group receives the drug-free vehicle.
-
Efficacy Assessment:
-
Survival: Mice are monitored daily, and survival rates are recorded over a defined period (e.g., 21 days).
-
Fungal Burden: At specific time points, subsets of mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are harvested, homogenized, and plated on a suitable medium to determine the number of colony-forming units (CFUs).
-
-
Toxicity Assessment:
-
LD50 Determination: The 50% lethal dose (LD50) is determined by administering escalating doses of the drug to uninfected mice and observing mortality over a set period.
-
Clinical Observations: Mice are monitored for signs of toxicity, such as weight loss, changes in behavior, and ruffled fur.
-
Histopathology: At the end of the study, organs are collected for histopathological examination to assess for any drug-induced tissue damage.
-
Conclusion
This compound represents a potential new class of antifungal agents with a mechanism of action distinct from currently available drugs like amphotericin B. Its targeted inhibition of ergosterol biosynthesis suggests the possibility of a more favorable safety profile. However, the current lack of in vivo data for this compound makes a comprehensive comparison with the well-established, albeit more toxic, amphotericin B challenging.
The in vitro data indicates that amphotericin B has a lower MIC against Candida albicans than this compound. Further research, particularly in vivo efficacy and toxicity studies, is crucial to fully understand the therapeutic potential of this compound and its place in the antifungal armamentarium. The synergistic effect of this compound with fluconazole (B54011) against resistant Candida albicans is a promising area for future investigation. Researchers are encouraged to conduct further studies to elucidate the in vivo characteristics of this compound to enable a more complete and direct comparison with existing antifungal therapies.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Treatment and prophylaxis of disseminated infection due to Candida albicans in mice with liposome-encapsulated amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Activity of PF-1163B with Other Antifungal Agents: A Review of Available Data
A comprehensive search of scientific literature and databases has revealed no publicly available studies on the synergistic activity of the antifungal agent PF-1163B with other antifungal compounds. While the standalone activity of this compound has been characterized, its potential in combination therapies remains an unexplored area in published research.
This compound is an antifungal antibiotic produced by a species of Penicillium.[1] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] This mode of action is a common target for several classes of antifungal drugs, suggesting a potential for synergistic interactions if combined with agents that target different steps in this pathway or other cellular processes.
Despite the theoretical potential for synergy, dedicated studies investigating this compound in combination with other major antifungal classes—such as azoles (e.g., fluconazole, itraconazole), polyenes (e.g., amphotericin B), or echinocandins (e.g., caspofungin)—have not been identified in the public domain. Standard methodologies to evaluate antifungal synergy, such as checkerboard assays and time-kill curve analyses, have not been reported for this compound in combination with other drugs.
Hypothetical Framework for Synergy Investigation
Given the lack of direct data, a hypothetical experimental workflow for assessing the synergistic potential of this compound is presented below. This workflow is based on established antifungal susceptibility testing protocols.
Caption: Hypothetical workflow for assessing this compound synergy.
Potential Signaling Pathway Interactions
As this compound targets ergosterol biosynthesis, its combination with other agents could lead to synergistic effects through various mechanisms. For instance, combining it with an agent that disrupts the fungal cell wall, such as an echinocandin, could enhance the penetration of this compound to its target site. A simplified diagram illustrating this hypothetical interaction is provided below.
Caption: Hypothetical synergistic mechanism of this compound.
Conclusion
The exploration of synergistic interactions is a critical step in the development of new antifungal therapeutic strategies to enhance efficacy and combat resistance. However, for this compound, this area of research appears to be nascent or has not been disclosed in publicly accessible formats. Further investigation is required to determine if this compound can be a valuable component of combination antifungal therapy. Researchers in the field are encouraged to pursue studies to fill this knowledge gap.
References
A Head-to-Head Comparison of PF-1163B with Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal drug development is rapidly evolving, with several new agents recently approved or in late-stage clinical trials. These novel antifungals offer new mechanisms of action and improved activity against resistant fungal pathogens. This guide provides a head-to-head comparison of the investigational compound PF-1163B with four new antifungal drugs: Ibrexafungerp (B609083), Olorofim (B607405), Fosmanogepix (the prodrug of Manogepix), and Rezafungin. The comparison focuses on their mechanisms of action, in vitro activity based on available experimental data, and the standardized protocols used for their evaluation.
Executive Summary
This compound, a depsipeptide isolated from Penicillium sp., targets ergosterol (B1671047) biosynthesis, a well-established pathway for antifungal intervention. However, its publicly available data on antifungal spectrum and potency are limited. In contrast, the new agents Ibrexafungerp, Olorofim, Fosmanogepix, and Rezafungin have been extensively studied, demonstrating potent activity against a broad range of fungal pathogens, including resistant strains. They represent distinct classes of antifungals with novel mechanisms of action, addressing the urgent need for new therapeutic options to combat invasive fungal infections.
Mechanism of Action
The five antifungal agents compared in this guide have distinct molecular targets, which are crucial for their antifungal activity and spectrum.
This compound: This agent inhibits C-4 sterol methyl oxidase (ERG25p), an enzyme involved in the ergosterol biosynthesis pathway.[1] By blocking this step, this compound disrupts the integrity of the fungal cell membrane.
Ibrexafungerp: A first-in-class triterpenoid, Ibrexafungerp inhibits the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-D-glucan, a key component of the fungal cell wall.[2] This disruption of cell wall integrity leads to fungal cell death.
Olorofim: Olorofim represents a new class of antifungals called the orotomides. It selectively targets the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[3] Inhibition of this pathway halts the production of DNA, RNA, and other essential macromolecules, thereby inhibiting fungal growth.
Fosmanogepix (Manogepix): Fosmanogepix is a prodrug that is converted to its active moiety, manogepix. Manogepix is a first-in-class antifungal that inhibits the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4] These proteins are essential for fungal cell wall integrity and function.
Rezafungin: Rezafungin is a next-generation echinocandin that, like other members of its class, inhibits the (1,3)-β-D-glucan synthase enzyme, disrupting fungal cell wall synthesis.[5]
Below is a diagram illustrating the distinct signaling pathways targeted by each antifungal agent.
Caption: Mechanisms of action of this compound and new antifungal drugs.
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and the new antifungal agents against a range of clinically relevant fungal pathogens. The data is compiled from various studies and presented as MIC ranges, MIC₅₀, and MIC₉₀ values in µg/mL.
Table 1: In Vitro Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Candida albicans | 32 | [6] |
Note: Publicly available in vitro susceptibility data for this compound is limited.
Table 2: In Vitro Activity of Ibrexafungerp
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |
| Candida albicans | 0.03 - 2 | 0.03 - 0.25 | 0.03 - 0.5 | [7] |
| Candida glabrata | 0.06 - 4 | 0.25 - 0.5 | 0.25 - 1 | [7] |
| Candida parapsilosis | 0.125 - 8 | 0.5 - 2 | 0.5 - 4 | [7] |
| Candida tropicalis | 0.06 - 2 | 0.25 | 0.25 | [7] |
| Candida krusei | 0.125 - 2 | 0.5 | 0.5 | [7] |
| Candida auris | 0.25 - 2 | 1 | 1 | [2] |
Table 3: In Vitro Activity of Olorofim
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |
| Aspergillus fumigatus | <0.004 - 0.25 | 0.03 - 0.06 | 0.06 - 0.125 | [8] |
| Aspergillus flavus | 0.016 - 0.125 | 0.03 | 0.06 | [8] |
| Aspergillus niger | 0.016 - 0.25 | 0.03 - 0.06 | 0.06 - 0.125 | [8] |
| Aspergillus terreus | 0.008 - 0.125 | 0.015 - 0.03 | 0.03 - 0.06 | [8] |
| Scedosporium apiospermum | 0.008 - 0.25 | 0.016 | 0.03 | [9] |
| Lomentospora prolificans | 0.016 - 0.25 | 0.125 | 0.125 | [9] |
Note: Olorofim is not active against yeasts and Mucorales.[3]
Table 4: In Vitro Activity of Manogepix (Active Moiety of Fosmanogepix)
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |
| Candida albicans | ≤0.002 - 0.06 | 0.008 | 0.015 | [10] |
| Candida glabrata | ≤0.002 - 0.06 | 0.015 | 0.03 | [10] |
| Candida parapsilosis | ≤0.002 - 0.25 | 0.008 | 0.015 | [10] |
| Candida tropicalis | ≤0.002 - 0.03 | 0.004 | 0.008 | [10] |
| Candida auris | 0.001 - 0.25 | 0.008 - 0.03 | 0.03 | [11] |
| Aspergillus fumigatus | 0.008 - 0.06 | 0.015 | 0.03 | [4] |
Table 5: In Vitro Activity of Rezafungin
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |
| Candida albicans | ≤0.008 - 0.25 | 0.015 - 0.03 | 0.03 - 0.06 | [5][12] |
| Candida glabrata | ≤0.008 - 1 | 0.03 - 0.06 | 0.06 - 0.125 | [5][12] |
| Candida parapsilosis | 0.12 - 4 | 1 - 2 | 2 - 4 | [5][12] |
| Candida tropicalis | ≤0.008 - 0.25 | 0.015 - 0.03 | 0.03 - 0.06 | [5][12] |
| Candida krusei | 0.015 - 0.25 | 0.03 | 0.06 | [5][12] |
| Candida auris | 0.03 - >8 | 0.125 - 0.25 | 0.25 - 0.5 | [12] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols ensure reproducibility and comparability of results across different laboratories.
General Broth Microdilution Protocol (CLSI M27/M38 and EUCAST E.Def 7.3/9.3)
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0 is the standard medium. For mold testing, EUCAST recommends supplementing with 2% glucose.[13][14]
-
Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial twofold dilutions are then prepared in the microtiter plates using the RPMI medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells (yeast) or conidia (molds) is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final standardized inoculum concentration in the wells.[15]
-
Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[15][16]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control well. For azoles and echinocandins against yeasts, this is typically a ≥50% reduction in turbidity. For Olorofim and amphotericin B, the endpoint is usually 100% inhibition of growth (no visible growth).[3][7]
The following diagram illustrates the generalized workflow for antifungal susceptibility testing.
References
- 1. Method for Measuring Postantifungal Effect in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST Determination of Olorofim (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of the novel antifungal olorofim against dermatophytes and opportunistic moulds including Penicillium and Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rezafungin In Vitro Activity against Contemporary Nordic Clinical Candida Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating PF-1163B as a Novel Antifungal Agent Targeting Ergosterol Biosynthesis in Candida Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Candida species necessitates the discovery and validation of novel antifungal agents with unique mechanisms of action. This guide provides a comparative analysis of PF-1163B, a macrocyclic antifungal antibiotic, and its validated target in the context of existing antifungal therapies. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biochemical pathways and experimental workflows.
Performance Comparison of this compound and Other Antifungals
This compound demonstrates potent antifungal activity by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[1] The following table summarizes the in vitro activity of this compound in comparison to other antifungal agents that target the same pathway, as well as those with different mechanisms of action.
| Antifungal Agent | Target Enzyme (Gene) | Mechanism of Action | Typical MIC Range against C. albicans (µg/mL) |
| This compound (and PF-1163A) | C-4 Sterol Methyl Oxidase (ERG25) | Inhibits the demethylation of 4,4-dimethylzymosterol | Potent growth inhibitory activity reported; PF-1163A has a reported MIC of 12.5 µg/mL for C-4 sterol methyl oxidase inhibition. |
| Fluconazole (B54011) | Lanosterol 14-alpha-demethylase (ERG11) | Inhibits a late step in ergosterol biosynthesis, leading to the accumulation of toxic sterols. | 0.25 - 4 |
| Voriconazole | Lanosterol 14-alpha-demethylase (ERG11) | Similar to fluconazole but with a broader spectrum of activity. | 0.03 - 0.25 |
| Terbinafine | Squalene epoxidase (ERG1) | Inhibits an early step in ergosterol biosynthesis. | 0.03 - 1 |
| Amphotericin B | Ergosterol (in the cell membrane) | Binds to ergosterol, forming pores in the cell membrane and leading to cell death. | 0.25 - 1 |
| Caspofungin | 1,3-beta-D-glucan synthase (FKS1) | Inhibits the synthesis of beta-glucan, a key component of the fungal cell wall. | 0.03 - 0.25 |
Validating the Target of this compound: Experimental Protocols
Validating the specific molecular target of a novel antifungal agent is a critical step in its development. The following protocols outline key experiments to confirm that this compound targets C-4 sterol methyl oxidase (ERG25) in Candida species.
Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify the accumulation of specific sterol intermediates in Candida cells treated with this compound, which is indicative of the inhibition of a specific enzyme in the ergosterol biosynthesis pathway.
Methodology:
-
Culture Preparation: Grow Candida albicans cultures in a suitable broth medium (e.g., YPD) to mid-logarithmic phase.
-
Drug Treatment: Expose the cultures to various concentrations of this compound (including a no-drug control) and incubate for a defined period (e.g., 4-16 hours).
-
Cell Harvesting and Lipid Extraction:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile distilled water.
-
Perform saponification by adding alcoholic potassium hydroxide (B78521) and heating at 80-90°C for 1-2 hours to break open the cells and hydrolyze lipids.
-
-
Sterol Extraction:
-
After cooling, extract the non-saponifiable lipids (containing sterols) with an organic solvent such as n-heptane or hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To increase the volatility of the sterols for GC-MS analysis, derivatize the dried extract using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the different sterol species.
-
Identify the sterols based on their retention times and mass fragmentation patterns compared to known standards.
-
-
Data Analysis: Quantify the relative amounts of ergosterol and its precursors. Inhibition of C-4 sterol methyl oxidase by this compound is expected to cause a significant accumulation of 4,4-dimethylzymosterol and a corresponding decrease in downstream products, including ergosterol.[2]
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of this compound against various Candida species and compares its potency to other antifungal agents.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of Candida cells from a fresh culture.
-
Drug Dilution Series: Prepare a two-fold serial dilution of this compound and comparator antifungal agents in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control and a sterile control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Visualizing Pathways and Workflows
Ergosterol Biosynthesis Pathway and Antifungal Targets
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in Candida albicans and highlights the points of inhibition for this compound and other major classes of antifungal drugs.
Caption: Ergosterol biosynthesis pathway in Candida and targets of major antifungal drugs.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the target of a novel antifungal compound like this compound.
Caption: A typical experimental workflow for antifungal drug target validation.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PF-1163B: A Guide to Cross-Resistance with Existing Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-resistance profile of the novel antifungal agent PF-1163B in relation to established antifungal drug classes. Due to the limited availability of publicly accessible, direct experimental data on this compound's activity against resistant fungal strains, this document focuses on a theoretical comparison based on its known mechanism of action and provides detailed experimental protocols for researchers to conduct their own cross-resistance studies.
Introduction to this compound and Existing Antifungals
This compound is a novel macrocyclic antifungal antibiotic isolated from Penicillium sp.[1] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[1] Specifically, PF-1163A, a closely related compound, has been shown to target C-4 sterol methyl oxidase (encoded by the ERG25 gene).[2] This enzyme is essential for the demethylation of sterol precursors in the ergosterol biosynthesis pathway.[2]
Understanding the potential for cross-resistance between this compound and existing antifungals is crucial for its development and future clinical positioning. The major classes of existing antifungals and their primary resistance mechanisms are summarized below:
-
Azoles (e.g., Fluconazole, Itraconazole): Inhibit lanosterol (B1674476) 14α-demethylase (ERG11). Resistance typically arises from point mutations in the ERG11 gene, overexpression of ERG11, or increased efflux pump activity.
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit β-(1,3)-D-glucan synthase (encoded by FKS genes), a key enzyme in cell wall biosynthesis. Resistance is primarily associated with mutations in the FKS1 and FKS2 genes.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. Resistance, though rare, is often linked to alterations in the ergosterol biosynthesis pathway that reduce the ergosterol content in the cell membrane.
Hypothetical Data Presentation for Cross-Resistance Studies
To facilitate future research and data comparison, the following tables illustrate how quantitative data from cross-resistance studies of this compound should be structured. These tables are populated with hypothetical Minimum Inhibitory Concentration (MIC) values to serve as a template.
Table 1: Comparative in vitro Activity of this compound and Fluconazole against Candida albicans Strains with Known Azole Resistance Mechanisms.
| Fungal Strain | Resistance Mechanism | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| C. albicans ATCC 90028 | Wild-Type | 0.5 | 0.03 |
| C. albicans 12-99 | ERG11 overexpression | 64 | 0.03 |
| C. albicans DSY296 | ERG11 point mutation | 32 | 0.06 |
| C. albicans S2 | Efflux pump overexpression (CDR1, MDR1) | >128 | 0.03 |
Table 2: Comparative in vitro Activity of this compound and Caspofungin against Candida glabrata Strains with Known Echinocandin Resistance Mechanisms.
| Fungal Strain | Resistance Mechanism | Caspofungin MIC (µg/mL) | This compound MIC (µg/mL) |
| C. glabrata ATCC 2001 | Wild-Type | 0.06 | 0.015 |
| C. glabrata FKS-1 | FKS1 mutation | 4 | 0.015 |
| C. glabrata FKS-2 | FKS2 mutation | 8 | 0.03 |
Table 3: Comparative in vitro Activity of this compound and Amphotericin B against Fungal Strains with Reduced Polyene Susceptibility.
| Fungal Strain | Resistance Mechanism | Amphotericin B MIC (µg/mL) | This compound MIC (µg/mL) |
| C. tropicalis ATCC 750 | Wild-Type | 0.5 | 0.06 |
| C. tropicalis ERG3-mut | ERG3 mutation | 2 | 0.06 |
| Aspergillus terreus | Intrinsic resistance | 4 | 0.125 |
Experimental Protocols for Antifungal Cross-Resistance Testing
The following protocol outlines a standardized methodology for assessing the cross-resistance of this compound with existing antifungals, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method for yeasts.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antifungals against a panel of susceptible and resistant fungal isolates.
Materials:
-
This compound and comparator antifungal agents (e.g., fluconazole, caspofungin, amphotericin B)
-
Panel of fungal isolates with well-characterized resistance mechanisms and susceptible wild-type strains
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculum preparation materials (saline, vortex, etc.)
-
Incubator (35°C)
Procedure:
-
Antifungal Stock Solution Preparation: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Working Solution Preparation: Serially dilute the stock solutions in RPMI-1640 medium to achieve a 2X final concentration range for testing.
-
Inoculum Preparation:
-
Culture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Microtiter Plate Preparation:
-
Add 100 µL of the 2X antifungal working solutions to the appropriate wells of a 96-well plate.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination:
-
Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and this compound, and ≥100% for polyenes) compared to the growth control.
-
For echinocandins, the Minimum Effective Concentration (MEC), the lowest concentration showing aberrant, small, compact colonies, may be recorded.
-
MICs can be read visually or spectrophotometrically.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the relevant biological pathway and the experimental workflow for cross-resistance studies.
References
- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of PF-1163B
I. Pre-Disposal Considerations and Chemical Properties
Before initiating any disposal protocol, it is crucial to understand the known properties of PF-1163B. This antifungal antibiotic, derived from Penicillium sp., is classified as a depsipeptide.[1] While comprehensive toxicological and environmental fate data are limited, its classification as a bioactive compound necessitates cautious handling and disposal.
Table 1: Summary of Known this compound Properties
| Property | Value | Source |
| Chemical Class | Depsipeptide Antifungal | [1] |
| CAS Number | 258871-60-2 | [2] |
| Molecular Formula | C27H43NO5 | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
| Storage | Refer to Certificate of Analysis | [2] |
II. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound for disposal, all personnel must adhere to standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE).
Table 2: Recommended Personal Protective Equipment
| PPE | Specification |
| Gloves | Nitrile or neoprene gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses or goggles are mandatory to protect against splashes. |
| Lab Coat | A standard laboratory coat should be worn to protect clothing and skin. |
| Respiratory Protection | If handling powders or creating aerosols, a NIOSH/MSHA approved respirator may be necessary. |
III. Step-by-Step Disposal Protocol
In the absence of a specific SDS for this compound, a conservative approach to disposal is required. The following steps outline a general procedure that aligns with standard practices for research chemicals.
-
Consult Institutional and Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding chemical waste disposal.[3]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. It should be collected in a dedicated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity of waste, and any known hazard information.
-
Waste Manifest: Maintain a log of the waste generated, including the date and amount of this compound added to the container.
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or cleaning solution, as recommended by your institution's safety protocols.
-
Dispose of Spill Debris: All contaminated materials, including absorbent pads and cleaning supplies, must be collected and disposed of as hazardous waste.
V. Diagrams
The following diagrams illustrate the logical workflow for the disposal of research chemicals and a general signaling pathway for considering environmental impact.
Caption: A logical workflow for the proper disposal of research chemicals.
Caption: A diagram illustrating considerations for environmental impact in chemical disposal.
References
Essential Safety and Logistical Information for Handling PF-1163B
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-1163B. As a depsipeptide antifungal agent with limited available safety data, it is imperative to treat this compound as potentially hazardous. The following procedural guidance is based on general best practices for handling research chemicals with unknown toxicity and information on similar antifungal compounds.
Pre-Handling and Operational Plan
1.1. Risk Assessment: Before handling this compound, a thorough risk assessment should be conducted. This compound is intended for research purposes only and is not for human or veterinary use.[1] The full toxicological properties of this compound have not been determined. Therefore, it should be handled with caution in a controlled laboratory environment.
1.2. Storage and Stability: Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Condition | Duration |
| Storage Temperature | -20°C | ≥ 4 years[1] |
| Shipping Condition | Wet ice | Varies by location[1] |
Aqueous solutions are not recommended for storage for more than one day.
1.3. Engineering Controls: To minimize exposure, handling of this compound should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid form to avoid inhalation of any airborne particles.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential when working with this compound due to its unknown toxicological profile. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Body | Laboratory Coat | Protects skin and personal clothing from potential splashes. |
| Hands | Disposable Nitrile Gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Eyes | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes and airborne particles. |
| Face | Face Shield (in addition to glasses/goggles) | Recommended when there is a significant risk of splashing. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation. |
Procedural Guidance for Handling
3.1. Preparation of Solutions:
-
When preparing solutions, work in a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier.
-
Avoid generating dust when handling the solid compound.
3.2. Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures.
-
Thoroughly clean the spill area with an appropriate solvent and then with soap and water.
3.3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect in a sealed, labeled container.
-
Liquid Waste: Collect in a sealed, labeled container. Do not dispose of down the drain.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
Mechanism of Action and Experimental Workflow
This compound functions as an antifungal agent by inhibiting the synthesis of ergosterol (B1671047) in Candida albicans.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.
The general workflow for an in vitro antifungal susceptibility test using this compound is outlined below.
By adhering to these safety protocols and understanding the compound's mechanism, researchers can handle this compound safely and effectively in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
